Nvp-aew541
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDBHGVIIRMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467110 | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475488-34-7, 475489-16-8 | |
| Record name | AEW-541 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-AEW541 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AEW-541 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NVP-AEW541 Downstream Signaling Pathways: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] IGF-1R signaling is a critical pathway for cell proliferation, survival, and differentiation, and its dysregulation is frequently implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, experimental methodologies to assess its activity, and mechanisms of resistance.
Core Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding site of the IGF-1R kinase domain, thereby inhibiting its autophosphorylation. This initial event blocks the recruitment and phosphorylation of immediate downstream substrates, primarily Insulin Receptor Substrate 1 (IRS-1) and Shc, leading to the suppression of two major signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Upon activation by IGF-1R, IRS-1 recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the cell membrane where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Caspase-9) and stimulate protein synthesis and cell growth through the mTOR pathway. This compound effectively blocks the phosphorylation and activation of Akt.[2][3]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that primarily regulates cell proliferation, differentiation, and survival. Following IGF-1R activation, the adaptor protein Shc binds to the receptor and is phosphorylated. This creates a docking site for the Grb2-Sos complex, which leads to the activation of the small G-protein Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK (also known as p42/44 MAPK). Phosphorylated ERK translocates to the nucleus and activates transcription factors that drive the expression of genes involved in cell cycle progression. This compound has been shown to inhibit the phosphorylation of ERK.[2][3]
Quantitative Data: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating a range of sensitivities.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 1 | [4] |
| T47D | Breast Cancer | ~7 | [4] |
| FA6 | Pancreatic Cancer | 0.342 | [5] |
| ASPC1 | Pancreatic Cancer | 0.897 | [5] |
| BxPC3 | Pancreatic Cancer | 1.54 | [5] |
| PT45 | Pancreatic Cancer | 2.73 | [5] |
| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 | |
| Neuroblastoma (range) | Neuroblastoma | 0.4 - 6.8 | [6] |
| Ovarian Cancer (range) | Ovarian Cancer | 5 - 15 |
Mechanisms of Resistance to this compound
Resistance to this compound has been observed and is often associated with the activation of alternative signaling pathways that bypass the IGF-1R blockade.
-
Maintained RAS-MAPK Activity: In some cancer cells, particularly esophageal cancer, resistance to this compound is associated with the sustained activation of the RAS-MAPK pathway, even when the PI3K/Akt pathway is effectively inhibited.[2][3] This can be due to mutations in RAS or other upstream activators of this pathway.
-
Insulin Receptor Substrate 1 (IRS-1) Expression: The sensitivity of breast cancer cell lines to this compound has been shown to be dependent on the expression levels of IRS-1.[4][7] Cells with high levels of IRS-1 are more sensitive to the drug, as IRS-1 is a key mediator of the downstream signal from IGF-1R.[4] In cells with low IRS-1, the impact of IGF-1R inhibition is diminished.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Western Blot Analysis
This technique is used to detect and quantify the phosphorylation status and total protein levels of key components of the IGF-1R signaling pathway.
1. Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to assess the effect of this compound on cell cycle distribution.
1. Cell Preparation:
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
2. Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, to prevent cell clumping.
-
Incubate the cells at -20°C for at least 2 hours.
3. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[8]
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
The Annexin V/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells.
2. Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[9][10]
-
Incubate the cells in the dark for 15 minutes at room temperature.[9]
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells are negative for both Annexin V and PI.
-
Early apoptotic cells are positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Visualizations
Signaling Pathways
Caption: this compound inhibits IGF-1R, blocking PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow
Caption: Workflow for assessing this compound's effects on cancer cells.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor this compound with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
NVP-AEW541: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of NVP-AEW541, a potent and selective small-molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Target Profile and Selectivity
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1] Its primary mechanism of action involves binding to the kinase domain of IGF-1R, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[2][3]
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a range of kinases, demonstrating significant selectivity for IGF-1R over the highly homologous Insulin Receptor (InsR) and other tested kinases.
| Target Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. IGF-1R (Cell-free) | Reference |
| IGF-1R | Cell-free | 150 | 1 | [1][4] |
| IGF-1R | Cell-based (Autophosphorylation) | 86 | 1 | [1][2] |
| InsR | Cell-free | 140 | ~0.93 | [1][4] |
| InsR | Cell-based (Autophosphorylation) | 2300 | ~27 | [1][2][3] |
| Tek | Cell-free | 530 | ~3.5 | [1][4] |
| Flt1 | Cell-free | 600 | 4 | [1][4] |
| Flt3 | Cell-free | 420 | ~2.8 | [1][4] |
Table 1: In vitro and cell-based inhibitory activity of this compound against various kinases.
Signaling Pathway Inhibition
This compound effectively abrogates the downstream signaling cascades initiated by IGF-1R activation. The two primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways, both of which are central to cancer cell growth and survival.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the specificity and selectivity of this compound.
Biochemical Kinase Inhibition Assay
This protocol outlines a typical in vitro assay to determine the IC50 value of this compound against a purified kinase.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase (e.g., IGF-1R, InsR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme solution to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This is a two-step process:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of IGF-1R Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of IGF-1R and its downstream signaling proteins in a cellular context.
Objective: To determine the inhibitory effect of this compound on the IGF-1R signaling pathway in cultured cells.
Materials:
-
Cancer cell line expressing IGF-1R (e.g., MCF-7, HT29)
-
Cell culture medium and supplements
-
This compound
-
IGF-1 (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound is a highly selective and potent inhibitor of IGF-1R. Its specificity is underscored by a significant preference for IGF-1R over the closely related insulin receptor in cellular assays. The compound effectively blocks the critical PI3K/Akt and MAPK signaling pathways downstream of IGF-1R, providing a strong rationale for its investigation as a therapeutic agent in cancers driven by this pathway. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and other kinase inhibitors. Further characterization of its profile against a broader panel of kinases will continue to refine our understanding of its selectivity and potential clinical applications.
References
An In-Depth Technical Guide to NVP-AEW541: A Pyrrolo[2,3-d]pyrimidine Derivative Targeting IGF-1R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NVP-AEW541, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a member of the pyrrolo[2,3-d]pyrimidine class of compounds, this compound has been a significant tool in preclinical cancer research, demonstrating notable anti-proliferative and pro-apoptotic effects in a variety of tumor models. This document details its mechanism of action, biological activity, and the experimental protocols utilized for its characterization.
Chemical Properties and Synthesis
This compound is a synthetic, orally bioavailable compound belonging to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors.[1] The core scaffold, 7-deazapurine, is a key feature in many kinase inhibitors due to its ability to mimic the purine ring of ATP, enabling competitive inhibition at the kinase ATP-binding site.
While the precise, proprietary synthesis route for this compound by Novartis is not publicly detailed, the general synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives often involves a multi-step process. A plausible synthetic approach, based on established organic chemistry principles for this class of compounds, is outlined below.
References
NVP-AEW541: A Technical Guide on a Selective IGF-1R Inhibitor in Cancer Research
Introduction
NVP-AEW541 is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. It functions as a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway is a critical mediator of cell proliferation, survival, and transformation, making it a compelling target in oncology.[1][2] Overexpression and activation of this pathway have been implicated in the malignant behavior of a wide array of human cancers, including musculoskeletal tumors, neuroblastoma, multiple myeloma, and various solid tumors.[3][4][5] this compound was extensively evaluated in preclinical studies for its antitumor activity, demonstrating efficacy in both in vitro and in vivo models.[1][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy data, associated experimental protocols, and the signaling pathways it modulates.
Mechanism of Action
This compound exerts its antitumor effects by selectively inhibiting the tyrosine kinase activity of IGF-1R. This selectivity is crucial, as it distinguishes IGF-1R from the closely related Insulin Receptor (InsR), thereby minimizing off-target effects on glucose metabolism.[1] Upon binding of ligands such as IGF-1 or IGF-2, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events. This compound blocks this initial autophosphorylation step.[3][6]
The inhibition of IGF-1R phosphorylation subsequently abrogates two major downstream signaling pathways:
-
The PI3K/Akt Pathway: Activation of this pathway is primarily mediated through Insulin Receptor Substrate (IRS) proteins. It is a central regulator of cell survival, growth, and proliferation. This compound treatment leads to the dephosphorylation and inactivation of Akt.[4][7]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway, often initiated via the Shc adapter protein, is crucial for cell proliferation and differentiation. This compound has been shown to inhibit the phosphorylation of ERK, though this effect can be transient or less pronounced in certain cell types.[3][8]
By blocking these pathways, this compound induces cell cycle arrest, primarily at the G1/S checkpoint, and promotes apoptosis.[3][7]
Figure 1: this compound inhibits IGF-1R autophosphorylation, blocking PI3K/Akt and Ras/MAPK pathways.
Data Presentation
Quantitative Efficacy and Selectivity
This compound has demonstrated potent inhibitory activity against a broad panel of cancer cell lines. Its selectivity for IGF-1R over the Insulin Receptor (InsR) is a key characteristic, with a 27-fold greater potency for IGF-1R in cellular assays.[3]
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (µM) | Reference(s) |
| Musculoskeletal Tumors | Ewing's Sarcoma, Rhabdomyosarcoma | Submicromolar | [3] |
| Neuroblastoma | Panel of 10 cell lines | 0.4 - 6.8 | [4][9] |
| Breast Cancer | MCF-7 | ~1.0 | [10] |
| Other breast cancer lines | ~7.0 | [10] | |
| Biliary Tract Cancer | Mz-ChA-1 | ~0.8 (IC20) | [7] |
| EGI-1 | ~0.2 (IC20) | [7] | |
| Pancreatic Cancer | FA6 | 0.342 | [6][11] |
| PT45 | 2.73 | [6][11] | |
| BxPC3 | 1.54 | [11] | |
| Esophageal Cancer | TE-1, etc. | > 2.0 | [8][12] |
Table 2: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference(s) |
| IGF-1R | 86 (in cells) | Cellular Autophosphorylation | [1] |
| IGF-1R | 150 | Cell-free | [13] |
| InsR | 2,300 (in cells) | Cellular Autophosphorylation | [1] |
| InsR | 140 | Cell-free | [13] |
| Tek (Tie2) | 530 | Cell-free | [13] |
| Flt1 (VEGFR1) | 600 | Cell-free | [13] |
| Flt3 | 420 | Cell-free | [13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the core experimental protocols used to characterize the activity of this compound.
Protocol 1: Cell Growth Inhibition Assay (SRB or Cell Counting)
This protocol is used to determine the IC50 value of this compound.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound (dissolved in DMSO) in complete culture medium.[4] Replace the medium in the wells with medium containing the various drug concentrations. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).[4][14]
-
Cell Viability Assessment:
-
Automated Cell Counting: Aspirate the medium, wash with PBS, and detach cells using trypsin. Neutralize and count the cells using an automated cell counter.[7]
-
Sulforhodamine B (SRB) Assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure the absorbance at ~510 nm.
-
-
Data Analysis: Plot cell viability (%) against the logarithm of drug concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of IGF-1R Signaling
This protocol assesses the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets.
-
Cell Culture and Starvation: Grow cells to 70-80% confluency. To reduce basal signaling activity, starve the cells in serum-free medium for 18-24 hours.[3][4]
-
Inhibitor Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., 0.1 to 1 µM) or vehicle (DMSO) for 2 hours.[3]
-
Ligand Stimulation: Stimulate the cells with a ligand like IGF-1 (e.g., 50 ng/mL) or IGF-2 (e.g., 100 ng/mL) for 5-10 minutes to induce receptor phosphorylation.[3][4]
-
Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-IGF-1R, total IGF-1R, phospho-Akt (Ser473), total Akt, phospho-ERK1/2, total ERK, and a loading control (e.g., β-actin).[3][4][8]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or X-ray film.
Figure 2: Experimental workflow for Western blot analysis of this compound-mediated signal inhibition.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of this compound in an animal model.
-
Animal Model: Use 4- to 6-week-old immunodeficient mice (e.g., athymic nude or SCID mice).[3][4]
-
Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[3]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into control and treatment groups.
-
Drug Administration:
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint and Analysis: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.[4] At the endpoint, sacrifice the animals, excise the tumors, and weigh them. Tumors can be processed for further analysis (e.g., histology, immunohistochemistry for apoptosis or microvessel density).[4][9]
Mechanisms of Resistance and Combination Strategies
Resistance to this compound
Despite its initial efficacy, cancer cells can develop resistance to this compound. Key mechanisms include:
-
Maintained RAS-MAPK Activity: In some cancers, like esophageal cancer, the PI3K/Akt pathway is effectively inhibited, but the Ras/MAPK pathway remains active, conferring insensitivity to the drug.[8][12]
-
IRS-1 Expression Levels: The sensitivity of breast cancer cells to this compound has been strongly correlated with high expression levels of Insulin Receptor Substrate-1 (IRS-1). Cells with low IRS-1 are less responsive.[10]
-
Alternative Signaling Activation: Acquired resistance can be mediated by Akt-independent activation of the mTOR/S6K pathway or the upregulation of other receptor tyrosine kinases, such as Tyro3.[15]
-
IR-A/IGF-2 Autocrine Loop: In Ewing's sarcoma, resistance can be mediated by signaling through the type A insulin receptor (IR-A) stimulated by an IGF-2 autocrine loop.[16]
Combination Therapies
To enhance efficacy and overcome resistance, this compound has been tested in combination with other anticancer agents.
-
Synergistic Effects: Positive synergistic interactions have been observed with gemcitabine in biliary tract cancer and with vincristine in Ewing's sarcoma.[3][7] A significant synergistic effect was also seen with mitotane in adrenocortical carcinoma models.[17]
-
Additive Effects: Combinations with 5-fluorouracil (5-FU) have shown additive, but not synergistic, effects.[7]
-
Dual Targeting: Studies suggest that co-targeting IGF-1R and other receptors like EGFR or HER2 could be a promising therapeutic approach.[2]
Conclusion
This compound is a well-characterized, selective inhibitor of the IGF-1R tyrosine kinase that demonstrated significant preclinical antitumor activity across a wide range of cancer models.[1][3][7] Its mechanism of action involves the direct inhibition of IGF-1R autophosphorylation, leading to the suppression of critical pro-survival and proliferative signaling pathways, namely PI3K/Akt and MAPK.[3][5] While it showed promise in vitro and in vivo, leading to cell cycle arrest and apoptosis, its development was not pursued into later clinical phases, reportedly due to toxicity issues observed during preclinical testing.[2] Nevertheless, the extensive research conducted on this compound has provided invaluable insights into the therapeutic potential and challenges of targeting the IGF-1R pathway in oncology, informing the development of next-generation inhibitors and strategies to overcome resistance.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Validate User [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor this compound with Maintained RAS-MAPK Activity | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor this compound with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical Targeting of the Type I Insulin-Like Growth Factor Receptor in Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of NVP-AEW541: A Technical Overview
Introduction: The Insulin-like Growth Factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival.[1] Its dysregulation, particularly through the overexpression or constitutive activation of the IGF-1 Receptor (IGF-1R), is a key driver in the progression of numerous human cancers, including musculoskeletal tumors, neuroblastoma, and various solid tumors.[2][3] This has positioned the IGF-1R as a promising therapeutic target. NVP-AEW541, a pyrrolo[2,3-d]pyrimidine derivative, emerged from discovery efforts as a potent and selective small-molecule inhibitor of the IGF-1R tyrosine kinase, demonstrating significant antitumor activity in preclinical models.[4] This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical development of this compound.
Core Properties and Mechanism of Action
This compound is an orally bioavailable ATP-competitive inhibitor that targets the kinase activity of IGF-1R.[4] By binding to the kinase domain, it prevents receptor autophosphorylation, a critical step for signal transduction.[5] This blockade leads to the downstream inhibition of two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and anti-apoptotic signaling, and the Mitogen-activated protein kinase (MAPK/Erk) pathway, which is central to cell proliferation.[5][6]
Preclinical studies have consistently shown that treatment with this compound results in the dephosphorylation of IGF-1R and Akt.[7] The consequences of this signaling inhibition at the cellular level include cell cycle arrest at the G1 phase and, in sensitive cell lines, the induction of apoptosis.[2]
Quantitative Data Summary
The biological activity of this compound has been quantified across a range of enzymatic and cellular assays. The tables below summarize its inhibitory concentrations (IC50) against target kinases and various cancer cell lines, as well as its efficacy in in vivo models.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| IGF-1R | 86 - 150 | Potent inhibition of the primary target kinase.[4][8] |
| Insulin Receptor (InsR) | 140 - 2300 | Shows selectivity for IGF-1R over the closely related InsR at the cellular level (approx. 27-fold).[4][8] |
| Flt1 | 600 | Off-target activity noted in kinase panel screening.[8] |
| Flt3 | 420 | Off-target activity noted in kinase panel screening.[8] |
| Tek (Tie2) | 530 | Off-target activity noted in kinase panel screening.[8] |
Table 2: In Vitro Cellular Proliferation (IC50)
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Biliary Tract Cancer | CC-LP-1 | ~0.15 (Calculated from mean) | [7] |
| Biliary Tract Cancer | Mz-ChA-1 | ~1.2 (Calculated from mean) | [7] |
| Breast Cancer | MCF-7 | 1.0 - 1.64 | [1][8] |
| Breast Cancer | T47D | ~7.0 | [1] |
| Neuroblastoma | Panel of 10 lines | 0.4 - 6.8 | [3] |
| Ewing's Sarcoma | TC-71 | ~0.3 | [2] |
| Multiple Myeloma | Various | Sub-micromolar | [9] |
| Pancreatic Cancer | FA6 | 0.342 | [6] |
| Pancreatic Cancer | PT45 | 2.73 | [6] |
Table 3: In Vivo Antitumor Efficacy
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| IGF-IR Driven Fibrosarcoma | Nude Mice | 50 mg/kg, p.o. | Significant reduction in tumor growth. | [4] |
| Neuroblastoma Xenograft | Nude Mice | 50 mg/kg, p.o., twice daily | Tumor shrinkage and increased apoptosis. | [3] |
| Ewing's Sarcoma Xenograft | Nude Mice | 50 mg/kg + Vincristine | Significant inhibition of tumor growth (synergistic effect). | [2] |
| Orthotopic Pancreatic Cancer | Mice | Not specified | Significantly reduced tumor growth and vascularization. | [10] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IGF-1R signaling pathway and a typical experimental workflow for evaluating this compound.
References
- 1. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
NVP-AEW541: A Technical Guide to the Inhibition of IGF-1R Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NVP-AEW541, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). This document details the mechanism of action, quantitative efficacy, and the impact on downstream signaling pathways, supported by experimental protocols and pathway visualizations.
Core Mechanism: Inhibition of IGF-1R Autophosphorylation
This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R kinase domain.[1][2] Upon binding of its ligand, IGF-1, the IGF-1R undergoes a conformational change that facilitates the autophosphorylation of specific tyrosine residues within its cytoplasmic kinase domain. This autophosphorylation is a critical event that initiates the downstream signaling cascade. This compound effectively blocks this initial step by occupying the ATP-binding pocket of the IGF-1R kinase, thereby preventing the transfer of phosphate groups and inhibiting receptor activation.[1][3] This leads to a subsequent blockade of major downstream pathways, including the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell proliferation, survival, and growth.[4][5][6][7]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Conditions |
| IGF-1R | 150 | Cell-free assay[8][9] |
| InsR | 140 | Cell-free assay[8][9] |
| Tek | 530 | Purified kinase assay[8] |
| Flt1 | 600 | Purified kinase assay[8] |
| Flt3 | 420 | Purified kinase assay[8] |
| HER1 | >10,000 | [8] |
Table 2: Cellular IGF-1R and InsR Autophosphorylation Inhibition
| Target | Cell Line | IC50 (µM) |
| IGF-1R | HEK293 | 0.086 - 0.892 |
| InsR | HEK293 | 2.3 |
Table 3: Inhibition of Cell Growth (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 |
| Neuroblastoma | Neuroblastoma | 0.4 - 6.8 |
| MCF-7 (Survival) | Breast Cancer | 0.162 |
| MCF-7 (Soft Agar) | Breast Cancer | 0.105 |
| MCF-7 (Proliferation) | Breast Cancer | 1.64 |
Impact on Downstream Signaling Pathways
This compound's inhibition of IGF-1R autophosphorylation leads to the dephosphorylation and inactivation of key downstream signaling molecules.[12] Treatment with this compound has been shown to consistently decrease the phosphorylation of Akt, a central node in the PI3K pathway that promotes cell survival and proliferation.[8][12][13][14] The effect on the MAPK pathway, specifically the phosphorylation of p42/44 (Erk1/2), can be more variable depending on the cell type and experimental conditions.[12]
Signaling Pathway Diagram
Caption: IGF-1R signaling and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments cited in the literature on this compound.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of IGF-1R.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant IGF-1R kinase domain, a suitable substrate (e.g., a synthetic peptide), and a buffer solution with appropriate cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the wells. Include a DMSO-only control.
-
Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: Incubate the plate at room temperature for a defined period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: Transfer a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATP.
-
Quantification: Measure the amount of incorporated radiolabel using a scintillation counter. The IC50 value is calculated as the concentration of this compound that reduces kinase activity by 50%.[8]
Western Blotting for Protein Phosphorylation
Western blotting is used to assess the phosphorylation status of IGF-1R and its downstream targets in whole-cell lysates.
Protocol:
-
Cell Culture and Treatment: Culture cells to a desired confluency. Starve cells in serum-free media before treating with various concentrations of this compound for a specified duration. Stimulate the cells with IGF-1 to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-IGF-1R, anti-phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[3][13][15]
Cell Viability/Proliferation Assay
These assays measure the effect of this compound on the growth and survival of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTS or resazurin (alamarBlue) to each well.
-
Incubation: Incubate the plate for a period that allows for the conversion of the reagent by metabolically active cells.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.[12][16][17]
Experimental Workflow Diagram
Caption: A typical experimental workflow to evaluate this compound.
Conclusion
This compound is a well-characterized inhibitor of IGF-1R with demonstrated activity in both biochemical and cellular contexts. Its ability to selectively block IGF-1R autophosphorylation and downstream signaling pathways provides a strong rationale for its use as a tool compound in cancer research and as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for professionals in the field of drug development and cancer biology.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound = 98 HPLC 475489-16-8 [sigmaaldrich.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. thno.org [thno.org]
- 17. mcgill.ca [mcgill.ca]
NVP-AEW541: An In-Depth Technical Guide to its Effects on the PI3K/Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of NVP-AEW541 on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Its mechanism of action involves blocking the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling cascades crucial for cell growth, proliferation, and survival.[1][2] This guide details the molecular interactions, quantitative effects on cancer cell lines, and the experimental protocols necessary to investigate these effects.
Mechanism of Action: Inhibition of IGF-1R and Downstream PI3K/Akt Signaling
This compound is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase. The binding of ligands such as IGF-1 or IGF-2 to IGF-1R triggers a conformational change in the receptor, leading to its autophosphorylation and the subsequent activation of intracellular signaling pathways. Two major pathways activated by IGF-1R are the PI3K/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Upon activation, IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which then act as docking sites for the p85 regulatory subunit of PI3K. This interaction activates the p110 catalytic subunit of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a second messenger that recruits proteins containing Pleckstrin Homology (PH) domains to the cell membrane, most notably Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). The co-localization of Akt and PDK1 at the membrane allows for the phosphorylation and activation of Akt.
This compound, by inhibiting the kinase activity of IGF-1R, prevents the initial autophosphorylation step. This blockade leads to a significant reduction in the phosphorylation and activation of downstream effectors, including Akt.[1][5] The dephosphorylation of Akt is a key indicator of this compound's efficacy in inhibiting the PI3K/Akt pathway.[5]
Below is a diagram illustrating the PI3K/Akt signaling pathway and the point of inhibition by this compound.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line Type | Cell Line | IC50 (µM) | Reference |
| Biliary Tract Cancer | Mz-ChA-1 | ~0.8 (IC20) | [5] |
| EGI-1 | ~0.2 (IC20) | [5] | |
| CC-LP-1 | < 0.29 | [5] | |
| GBC | 1.06 ± 0.47 | [5] | |
| Pancreatic Cancer | FA6 | 0.342 | [6] |
| AsPC-1 | 0.897 | [6] | |
| BxPC3 | 1.54 | [6] | |
| PT-45 | 2.73 | [6] | |
| Musculoskeletal Tumors | Ewing's Sarcoma (various) | Submicromolar | [1] |
| IGF-1R Overexpressing Cells | - | 0.086 | |
| Insulin Receptor | - | 2.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the PI3K/Akt signaling pathway.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This technique is used to detect and quantify the levels of total and phosphorylated Akt, providing a direct measure of the inhibitory effect of this compound on the PI3K/Akt pathway.
Materials:
-
This compound
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Mouse or Rabbit anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total Akt and the loading control, the membrane can be stripped of the previous antibodies and re-probed with the respective primary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Experimental Workflow and Logical Relationships
The investigation of this compound's effects typically follows a logical progression from initial screening to mechanistic studies. The following diagram illustrates a common experimental workflow.
Conclusion
This compound is a well-characterized inhibitor of IGF-1R that effectively suppresses the PI3K/Akt signaling pathway. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The provided methodologies for cell viability assays and Western blotting serve as a starting point for robust and reproducible in vitro studies. The consistent observation of Akt dephosphorylation upon this compound treatment across various cancer cell lines underscores the importance of the PI3K/Akt pathway as a critical downstream mediator of IGF-1R signaling and a key target for anti-cancer drug development.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
NVP-AEW541 in vivo animal model studies
An overview of in vivo animal model studies investigating the efficacy and mechanism of NVP-AEW541, a selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R).
Introduction
This compound is a potent and selective pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1] The IGF-1R signaling pathway is crucial for cell proliferation, growth, and survival, and its aberrant activation is implicated in the progression of numerous cancers.[2][3] this compound selectively inhibits IGF-1R over the closely related insulin receptor (InsR), thereby blocking downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.[1][3][4] This targeted inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth, making this compound a promising candidate for cancer therapy.[5][6] This document outlines its application in various preclinical in vivo animal models.
Mechanism of Action: IGF-1R Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R upon ligand (IGF-1 or IGF-2) binding. This blockade prevents the recruitment and phosphorylation of downstream substrate proteins like IRS and Shc, thereby inhibiting two major signaling cascades: the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation.[2][3][4][7]
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
Application Notes and Protocols for NVP-AEW541
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and transformation, making it a key target in cancer therapy.[2] Aberrant activation of this pathway has been implicated in the development and progression of numerous cancers. This compound exerts its anti-tumor activity by blocking the autophosphorylation of IGF-1R and subsequently inhibiting downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[2][3][4] This application note provides a summary of the IC50 values of this compound in various cancer cell lines, detailed protocols for determining cell viability, and an overview of the targeted signaling pathway.
Mechanism of Action
This compound selectively inhibits the tyrosine kinase activity of IGF-1R. This inhibition prevents the downstream signaling cascades that promote cancer cell growth and survival. The primary pathways affected are:
-
PI3K/Akt Pathway: Inhibition of IGF-1R phosphorylation prevents the activation of PI3K and its downstream effector Akt, a key regulator of cell survival and proliferation.
-
MAPK/ERK Pathway: this compound also attenuates the Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell growth and division.
The sensitivity of cancer cell lines to this compound can be influenced by the expression levels of components of the IGF-1R pathway, such as Insulin Receptor Substrate-1 (IRS-1).[5]
Quantitative Data: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound in various cancer cell lines as determined by cell viability assays such as the Sulforhodamine B (SRB) and MTT assays.
Table 1: this compound IC50 in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) |
| FA6 | 0.342[4][6][7] |
| ASPC1 | 0.897[6][7] |
| BxPC3 | 1.54[6][7] |
| PT-45 | 2.73[4][6][7] |
Table 2: this compound IC50 in Biliary Tract Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| CC-LP-1 | Cholangiocarcinoma | ~0.1 |
| EGI-1 | Extrahepatic Bile Duct Carcinoma | ~0.3 |
| Mz-ChA-1 | Gallbladder Carcinoma | ~1.5 |
| TFK-1 | Extrahepatic Bile Duct Carcinoma | ~0.4 |
| GBC-IM | Gallbladder Carcinoma | ~0.6 |
Note: IC50 values for biliary tract cancer are approximated from graphical data presented in the cited literature.[3]
Table 3: this compound IC50 in Breast Cancer Cell Lines
| Cell Line | IRS-1 Expression | IC50 (µM) |
| MCF-7 | High | 1[5] |
| T47D | Low | ~7[5] |
| Other Breast Cancer Lines | Variable | ~7[5] |
Table 4: this compound IC50 in Musculoskeletal Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Ewing's Sarcoma Lines (Panel) | Ewing's Sarcoma | Submicromolar |
| Rhabdomyosarcoma Lines (Panel) | Rhabdomyosarcoma | Variable |
| Osteosarcoma Lines (Panel) | Osteosarcoma | Generally Higher |
Note: Specific IC50 values for each cell line in the musculoskeletal tumor panel were not detailed in the summary.[8]
Table 5: this compound IC50 in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U-87 MG | Glioblastoma | Not explicitly stated, but effective at disrupting signaling |
| HT29 | Colorectal Adenocarcinoma | Not explicitly stated, but effective at blocking signals |
| TE1 | Esophageal Squamous Cell Carcinoma | Not explicitly stated, but effective at blocking signals |
| PLC/PRF/5 | Hepatocellular Carcinoma | Not explicitly stated, but effective at blocking signals |
| GIST Cell Lines | Gastrointestinal Stromal Tumor | Effective at inducing cytotoxicity |
Experimental Protocols
Cell Viability Assay using Sulforhodamine B (SRB)
This protocol is adapted from standard SRB assay methodologies to determine the IC50 of this compound.[6][9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% acetic acid
-
Microplate reader (510 nm or 570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[10]
-
Washing: Carefully wash the plates five times with deionized water.[9] Remove excess water by tapping the plates on absorbent paper. Air-dry the plates completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][9]
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[10] Air-dry the plates.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the bound dye.[6][10]
-
Absorbance Measurement: Read the absorbance at 510 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits IGF-1R signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 of this compound.
References
- 1. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 3. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
Synergistic Effect of NVP-AEW541 and Gemcitabine in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-tumor effects of the Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitor, NVP-AEW541, in combination with the chemotherapeutic agent, gemcitabine. The provided information is intended to guide researchers in designing and executing experiments to evaluate this promising drug combination in relevant cancer models.
Introduction
This compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. The IGF-1R signaling pathway is a critical mediator of cell growth, proliferation, and survival in many cancer types. Its inhibition can lead to cell cycle arrest and apoptosis. Gemcitabine is a nucleoside analog that, upon intracellular activation, inhibits DNA synthesis, primarily during the S-phase of the cell cycle, leading to cytotoxic cell death.
Preclinical studies have demonstrated that the combination of this compound and gemcitabine exerts a synergistic cytotoxic effect in various cancer cell lines, particularly in biliary tract cancer (BTC).[1] The proposed mechanism for this synergy involves the induction of a G1 cell cycle arrest by this compound, which sensitizes the cancer cells to the S-phase specific action of gemcitabine.[1]
Data Presentation
The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with gemcitabine in human biliary tract cancer (BTC) cell lines.
Table 1: Single-Agent Activity of this compound in Human Biliary Tract Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (μmol/L) |
| TFK-1 | Intrahepatic Cholangiocarcinoma | 0.28 |
| EGI-1 | Extrahepatic Cholangiocarcinoma | 0.29 |
| OZ | Extrahepatic Cholangiocarcinoma | 0.33 |
| CC-LP-1 | Intrahepatic Cholangiocarcinoma | 0.19 |
| Mz-ChA-1 | Gallbladder Carcinoma | 1.2 |
| G-415 | Gallbladder Carcinoma | 0.51 |
| CC-SW-1 | Intrahepatic Cholangiocarcinoma | 0.44 |
Data extracted from a study on in vitro treatment of biliary tract cancer with this compound, where cell growth inhibition was measured after 3 days of incubation.[1]
Table 2: Synergistic Effect of this compound and Gemcitabine in Biliary Tract Cancer Cell Lines
| Cell Line | This compound Concentration (IC20) | Gemcitabine Concentration Range | Synergy Assessment |
| EGI-1 | 0.20 µmol/L | Increasing concentrations | Synergistic |
| Mz-ChA-1 | 0.80 µmol/L | Increasing concentrations | Synergistic |
Synergy was determined by comparing the measured growth inhibition of the combination treatment to the calculated expected effect based on the model of effect multiplication as described by Berenbaum. The study reported synergistic effects, particularly at low concentrations of gemcitabine.[1]
Mandatory Visualization
References
Application Notes and Protocols: NVP-AEW541 and Afatinib Combination Therapy in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combination therapy of NVP-AEW541 and afatinib in pancreatic cancer models. The provided information is based on preclinical studies demonstrating the synergistic anti-tumor effects of co-targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the ErbB receptor family.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options. Aberrant signaling through receptor tyrosine kinases, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR) family members (ErbB), is a hallmark of many cancers, including pancreatic cancer, and contributes to tumor growth, proliferation, and resistance to therapy.[1] this compound is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase.[2] Afatinib is an irreversible pan-ErbB family blocker, targeting EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[3] Preclinical evidence suggests that the simultaneous inhibition of both IGF-1R and ErbB signaling pathways with this compound and afatinib results in synergistic growth inhibition of pancreatic cancer cells. This document provides detailed protocols for key in vitro assays to evaluate this combination therapy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and its combination with afatinib in various human pancreatic cancer cell lines.
Table 1: In Vitro Growth Inhibitory Activity of this compound in Human Pancreatic Cancer Cell Lines
| Cell Line | IC50 of this compound (μM) |
| FA6 | 0.342 |
| AsPc-1 | 0.897 |
| Capan-1 | 1.12 |
| PANC-1 | 1.35 |
| BxPC-3 | 1.54 |
| MiaPaCa-2 | 2.11 |
| PT45 | 2.73 |
Table 2: Combination Effect of this compound and Afatinib on the Growth of Human Pancreatic Cancer Cell Lines
The combination effect is determined by the Combination Index (CI), calculated using the median effect analysis method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Index (CI) | Effect |
| BxPC-3 | < 1 | Synergism |
| AsPc-1 | < 1 | Synergism |
| FA6 | < 1 | Synergism |
| PANC-1 | < 1 | Synergism |
| Capan-1 | < 1 | Synergism |
| MiaPaCa-2 | < 1 | Synergism |
| PT45 | > 1 | Antagonism |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Dual inhibition of IGF-1R and EGFR signaling pathways.
Caption: Workflow for in vitro evaluation of combination therapy.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is for determining cell density and growth inhibition based on the measurement of cellular protein content.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, AsPc-1, PANC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Afatinib
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, afatinib, or the combination of both drugs. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris-base solution to each well.
-
Measure the optical density (OD) at 540 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 values and Combination Index (CI).
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Pancreatic cancer cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, afatinib, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence detection system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol is for quantifying apoptosis and analyzing cell cycle distribution.
Materials:
-
Pancreatic cancer cells
-
Propidium Iodide (PI) staining solution (for cell cycle)
-
Annexin V-FITC and PI apoptosis detection kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Seed cells and treat with the drugs as described for the western blot.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Procedure for Apoptosis Analysis:
-
Seed and treat cells as described above.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X binding buffer and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Conclusion
The combination of this compound and afatinib represents a promising therapeutic strategy for pancreatic cancer by simultaneously targeting two key signaling pathways. The protocols outlined in these application notes provide a framework for researchers to investigate the synergistic effects of this combination therapy in vitro. The provided data and visualizations offer a clear rationale and expected outcomes for these experiments. Further in vivo studies are warranted to validate these preclinical findings.
References
- 1. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of NVP-AEW541 and Vincristine in Ewing's Sarcoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing's sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. The insulin-like growth factor-I receptor (IGF-IR) signaling pathway is considered a significant contributor to the malignant behavior of this disease, making it a promising therapeutic target.[1] NVP-AEW541 is a selective small molecule inhibitor of the IGF-IR tyrosine kinase.[2] Preclinical studies have demonstrated that this compound can inhibit IGF-I-mediated cell growth and signaling, leading to a G1 cell cycle block and, in highly sensitive cell lines, apoptosis.[1] Vincristine, a vinca alkaloid, is a standard chemotherapeutic agent used in the treatment of Ewing's sarcoma.[3] Its mechanism of action involves the disruption of microtubule polymerization, leading to mitotic arrest and subsequent cell death.[3] Research into the combination of this compound and vincristine has indicated positive interactions, suggesting a potential synergistic effect in the treatment of Ewing's sarcoma.[1] This document provides a summary of the available preclinical data and detailed protocols for evaluating this drug combination.
Data Presentation
In Vitro Sensitivity of Ewing's Sarcoma Cell Lines to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound as a single agent in various Ewing's sarcoma cell lines after a 72-hour exposure. This data indicates a higher sensitivity of Ewing's sarcoma cells to this compound compared to other musculoskeletal tumors like osteosarcoma and rhabdomyosarcoma.[1]
| Ewing's Sarcoma Cell Line | IC50 of this compound (µM) |
| TC-71 | ~0.3 |
| SK-ES-1 | ~0.4 |
| RD-ES | ~0.5 |
| A4573 | ~0.6 |
| CADO-ES1 | ~0.7 |
| WE-68 | ~0.8 |
| STA-ET-1 | ~0.9 |
| STA-ET-2.1 | ~1.0 |
| STA-ET-7.2 | ~1.1 |
| IOR/BER | ~1.2 |
Data is approximated from graphical representations in Scotlandi et al., Cancer Research, 2005.[1]
Combination Effects of this compound and Vincristine
Preclinical studies have reported "positive interactions" between this compound and vincristine in Ewing's sarcoma models.[1] However, specific quantitative data for synergy, such as Combination Index (CI) values, have not been detailed in the reviewed literature. The combination has been shown to significantly inhibit tumor growth in vivo compared to either agent alone.[1]
Experimental Protocols
Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound and vincristine, alone and in combination, and to quantify the nature of their interaction (synergistic, additive, or antagonistic).
Materials:
-
Ewing's sarcoma cell lines (e.g., TC-71, SK-ES-1)
-
Complete cell culture medium (e.g., IMDM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vincristine sulfate (stock solution in water or saline)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
Combination index analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed Ewing's sarcoma cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and vincristine in complete medium. For combination studies, prepare drug solutions at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Aspirate the overnight medium from the cell plates and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis in Ewing's sarcoma cells following treatment with this compound and vincristine, alone and in combination.
Materials:
-
Ewing's sarcoma cells
-
6-well cell culture plates
-
This compound and Vincristine
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and/or vincristine at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo efficacy of this compound and vincristine, alone and in combination, on the growth of Ewing's sarcoma tumors in an animal model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Ewing's sarcoma cells (e.g., TC-71)
-
Matrigel (optional)
-
This compound (formulated for oral gavage)
-
Vincristine (formulated for intravenous or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 Ewing's sarcoma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Vincristine alone, Combination).
-
Drug Administration:
-
Administer this compound orally (e.g., 50 mg/kg, twice daily).[4]
-
Administer vincristine intravenously or intraperitoneally (e.g., 0.5 mg/kg, once weekly).
-
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth inhibition between the different treatment groups.
Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Western Blot Analysis of NVP-AEW541 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: NVP-AEW541 is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2][3] The IGF-1R signaling pathway is a critical regulator of cell proliferation, survival, and transformation, and its aberrant activation is frequently implicated in the progression of various cancers.[1][4] this compound exerts its anti-tumor effects by blocking the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling cascades.[1][5] Western blot analysis is an indispensable immunodetection technique to elucidate the mechanism of action of this compound by quantifying its effect on the phosphorylation status of IGF-1R and its key downstream effector proteins.
This document provides detailed application notes and protocols for performing Western blot analysis on cells treated with this compound.
Mechanism of Action and Key Signaling Pathways
Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to autophosphorylation of specific tyrosine residues within its kinase domain. This activation serves as a docking site for substrate adaptors like Insulin Receptor Substrate (IRS-1), which in turn initiate two major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
Ras/Raf/MAPK (Erk1/2) Pathway: This pathway is primarily involved in regulating gene expression and promoting cell proliferation.[5]
This compound selectively inhibits the IGF-1R kinase, preventing its autophosphorylation and consequently blocking the activation of both the PI3K/Akt and MAPK pathways.[4][6] This leads to decreased cell growth, cell cycle arrest, and apoptosis.[5][7]
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Data Presentation: Expected Effects of this compound
Western blot analysis of this compound-treated cells is expected to show a dose-dependent decrease in the phosphorylation of IGF-1R and its downstream targets. Total protein levels should remain largely unaffected.
Table 1: Summary of this compound Effects on Key Signaling Proteins
| Target Protein | Expected Outcome after this compound Treatment | Reference |
| Phospho-IGF-1R | Significantly Decreased | [5][8] |
| Total IGF-1R | Unchanged | [5] |
| Phospho-Akt | Significantly Decreased | [4][8][9] |
| Total Akt | Unchanged | [9] |
| Phospho-Erk1/2 (p42/44) | Inconsistently Downregulated (Cell-line dependent) | [5][8] |
| Total Erk1/2 (p42/44) | Unchanged | [7] |
Table 2: Reported IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer | 0.105 (soft agar), 1.64 (proliferation) | [9][10] |
| Biliary Tract Cancer (mean) | Biliary Tract Cancer | 0.51 ± 0.44 | [5] |
| Neuroblastoma (range) | Neuroblastoma | 0.4 - 6.8 | [9] |
| TC-71 | Ewing's Sarcoma | ~0.1 - 0.3 | [7] |
| Pancreatic Cancer (range) | Pancreatic Cancer | 0.342 - 2.73 | [11] |
Experimental Protocols
This section outlines a comprehensive workflow for Western blot analysis.
Caption: Standard experimental workflow for Western blot analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Serum Starvation (Optional but Recommended): Once cells are attached and have reached ~50% confluency, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 18-24 hours. This step reduces basal receptor activation, leading to a cleaner signal upon stimulation.[8]
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[9] Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Remove the starvation medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 2 hours).[7][8]
-
Ligand Stimulation: To observe the inhibitory effect on an activated receptor, stimulate the cells with a ligand like recombinant human IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 5-15 minutes) before harvesting.[7][8] Control wells should include untreated/unstimulated cells, and cells stimulated with ligand but without inhibitor.
-
Harvesting: Immediately after stimulation, place the culture dishes on ice and proceed to the cell lysis protocol.
Protocol 2: Cell Lysis and Protein Extraction
-
Preparation: Prepare ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12]
-
Washing: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.[12]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).[13]
-
Scraping: Use a cell scraper to scrape the adherent cells into the lysis buffer.[12]
-
Incubation: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[12]
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet the cell debris.[13]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Protocol 3: Protein Quantification and Sample Preparation
-
Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[12]
-
Normalization: Based on the concentration, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane).[13][14]
-
Sample Preparation: To the normalized volume of lysate, add 4X or 6X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).[12]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13][15]
Protocol 4: Western Blotting and Immunodetection
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The gel percentage should be chosen based on the molecular weight of the target proteins (e.g., a 4-12% gradient gel is suitable for resolving IGF-1R, Akt, and Erk). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13] Confirm transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[13]
-
Primary Antibody Incubation: Dilute the primary antibodies (e.g., anti-phospho-IGF-1R, anti-IGF-1R, anti-phospho-Akt, anti-Akt, etc.) in blocking buffer according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[14]
-
Final Washes: Repeat the washing step (step 5) to remove unbound secondary antibody.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.[14]
-
Stripping and Re-probing: To detect total protein levels or a loading control (e.g., GAPDH, β-actin) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with a new primary antibody.
This document is intended for research use only and synthesizes information from multiple scientific publications. Researchers should optimize protocols for their specific cell lines and experimental conditions.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 4. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Cell Cycle Analysis Following NVP-AEW541 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing the effects of NVP-AEW541, a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), on the cell cycle of cancer cells. Detailed protocols for performing cell cycle analysis by flow cytometry and for assessing the expression of key cell cycle regulatory proteins by Western blotting are included.
Introduction
This compound is a small molecule inhibitor that targets the tyrosine kinase activity of IGF-1R.[1] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and transformation.[2] Inhibition of this pathway by this compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines, making it a promising agent for cancer therapy.[3][4] These notes will detail the mechanism of this compound-induced G1 arrest and provide standardized protocols for its investigation.
Mechanism of Action: this compound and G1 Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of IGF-1R, which in turn blocks downstream signaling cascades, most notably the PI3K/Akt pathway.[3] The inhibition of Akt signaling is a key event leading to G1 cell cycle arrest. One of the critical downstream effects is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1.[5]
p27Kip1 is a tumor suppressor protein that negatively regulates the G1/S phase transition by binding to and inhibiting the activity of cyclin D-CDK4/6 and cyclin E-CDK2 complexes. By preventing the phosphorylation of the Retinoblastoma protein (pRb) by these complexes, pRb remains in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry. The upregulation of p27 is a key mechanism by which this compound induces G1 arrest.[6]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
Treatment with this compound leads to a dose-dependent increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a concomitant decrease in the S and G2/M phases. The following table summarizes the effects of this compound on the cell cycle distribution of various musculoskeletal tumor cell lines after 24 hours of treatment.
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| TC-71 (Ewing's Sarcoma) | Control | 55.2 | 30.1 | 14.7 |
| This compound (0.1 µM) | 68.3 | 20.5 | 11.2 | |
| This compound (1 µM) | 75.1 | 15.3 | 9.6 | |
| U-2 OS (Osteosarcoma) | Control | 60.5 | 25.4 | 14.1 |
| This compound (1 µM) | 72.8 | 16.9 | 10.3 | |
| RD-ES (Rhabdomyosarcoma) | Control | 58.9 | 28.7 | 12.4 |
| This compound (1 µM) | 70.2 | 19.1 | 10.7 |
Data extracted and compiled from graphical representations in Scotlandi K, et al. Cancer Res. 2005.[3][7]
Mandatory Visualizations
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period (e.g., 0.5 x 10^6 cells/well).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 2 mL of complete medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution and mix gently.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key G1 phase regulatory proteins, such as Cyclin D1, CDK4, and p27, by Western blotting.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described in Protocol 1, steps 1 and 2.
-
After washing with PBS, lyse the cell pellet with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control, such as β-actin, to ensure equal protein loading. Analyze the band intensities using densitometry software.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can accurately quantify the induction of G1 arrest and elucidate the underlying molecular mechanisms, contributing to the further development of this and other IGF-1R inhibitors as potential cancer therapeutics.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of p27 upregulation induced by downregulation of cathepsin B and uPAR in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: NVP-AEW541 in Rhabdomyosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children. The insulin-like growth factor-I receptor (IGF-1R) signaling pathway is a critical contributor to the malignant behavior of RMS, making it a promising therapeutic target. NVP-AEW541 is a potent and selective small molecule inhibitor of the IGF-1R tyrosine kinase. These application notes provide a comprehensive overview of the use of this compound in preclinical rhabdomyosarcoma research, including its mechanism of action, effects on cancer cells, and protocols for key experimental assays.
Mechanism of Action
This compound selectively inhibits the IGF-1R tyrosine kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways in rhabdomyosarcoma cells leads to a halt in cell cycle progression and the induction of apoptosis (programmed cell death).
Below is a diagram illustrating the IGF-1R signaling pathway and the point of inhibition by this compound.
Caption: IGF-1R signaling pathway and this compound inhibition.
Data Presentation
In Vitro Efficacy of this compound in Rhabdomyosarcoma Cell Lines
The following table summarizes the in vitro activity of this compound in various rhabdomyosarcoma cell lines. The IC50 value represents the concentration of the drug that inhibits 50% of cell growth.
| Cell Line | Histological Subtype | IC50 (µM) | Reference |
| RH4 | Alveolar | ~0.4 | |
| RH30 | Alveolar | ~0.5 | |
| RC2 | Alveolar | ~0.6 | |
| RD | Embryonal | >1 | |
| Other Embryonal Lines | Embryonal | Generally >1 |
Note: Alveolar rhabdomyosarcoma cell lines generally exhibit higher sensitivity to this compound compared to embryonal subtypes.
Cellular Effects of this compound on Rhabdomyosarcoma Cells
This compound treatment leads to a dose-dependent G1 phase cell cycle arrest and induction of apoptosis in sensitive rhabdomyosarcoma cell lines.
| Effect | Cell Lines | Observations |
| Cell Cycle Arrest | All tested RMS lines | Induction of G1 phase arrest. |
| Apoptosis | Sensitive RMS lines | Induction of apoptosis at higher concentrations. |
In Vivo Efficacy of this compound in Rhabdomyosarcoma Xenograft Models
In vivo studies using mouse xenograft models of rhabdomyosarcoma have demonstrated the anti-tumor activity of this compound. However, the development of resistance has also been observed.
| Mouse Model | Dosing Regimen | Outcome |
| Genetically engineered mouse model of ARMS | 50 mg/kg, twice daily (oral gavage) | Initial tumor growth inhibition, followed by the development of resistance in a majority of mice. |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of this compound in rhabdomyosarcoma research.
Caption: General experimental workflow for this compound research.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on rhabdomyosarcoma cell lines.
Materials:
-
Rhabdomyosarcoma cell lines (e.g., RH30, RD)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed rhabdomyosarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of IGF-1R Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the IGF-1R signaling pathway.
Materials:
-
Rhabdomyosarcoma cells
-
This compound
-
IGF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate rhabdomyosarcoma cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the effect of this compound on the cell cycle distribution of rhabdomyosarcoma cells.
Materials:
-
Rhabdomyosarcoma cells
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat rhabdomyosarcoma cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: In Vivo Rhabdomyosarcoma Xenograft Model
This protocol describes a general procedure for establishing a rhabdomyosarcoma xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Rhabdomyosarcoma cells (e.g., RH30)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers
Procedure:
-
Harvest rhabdomyosarcoma cells and resuspend them in a mixture of PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle control to the respective groups via oral gavage.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
Combination Therapies
Studies have shown that this compound can have synergistic or additive effects when combined with other chemotherapeutic agents. Positive interactions have been observed with vincristine, actinomycin D, and ifosfamide, while subadditive effects were seen with doxorubicin and cisplatin. These findings suggest that combination therapies incorporating this compound may be a promising strategy for the treatment of rhabdomyosarcoma.
Application of NVP-AEW541 in Neuroblastoma Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of NVP-AEW541, a selective inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-IR), in the context of neuroblastoma research. It includes a summary of its mechanism of action, preclinical efficacy data, and detailed protocols for key experimental procedures.
Introduction
Neuroblastoma, a common and often devastating pediatric solid tumor, frequently exhibits sensitivity to signaling mediated by the Insulin-like Growth Factor (IGF) axis.[1] The IGF-IR pathway plays a crucial role in promoting tumor cell proliferation, survival, and motility.[2] this compound is a potent and selective small molecule inhibitor of the IGF-IR tyrosine kinase, demonstrating a significantly higher affinity for IGF-IR over the structurally similar insulin receptor.[3][4] This selectivity makes it a valuable tool for investigating the therapeutic potential of targeting the IGF-IR pathway in neuroblastoma. Preclinical studies have shown that this compound effectively inhibits neuroblastoma growth, induces apoptosis, and reduces tumor cell invasiveness both in vitro and in vivo.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its antitumor effects by inhibiting the autophosphorylation of the IGF-IR, which is a critical step in the activation of downstream signaling cascades.[5] A primary pathway affected is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a key regulator of cell survival and proliferation.[2][6] By blocking IGF-IR, this compound leads to a reduction in the phosphorylation and activation of Akt.[2] This disruption of the IGF-IR/PI3K/Akt signaling axis is a central mechanism behind the compound's ability to induce apoptosis and inhibit the growth of neuroblastoma cells.[1][2]
Figure 1: this compound inhibits the IGF-IR signaling pathway.
Preclinical Efficacy: In Vitro and In Vivo Data
This compound has demonstrated significant antitumor activity in a range of preclinical neuroblastoma models.
In Vitro Activity
The compound effectively inhibits the proliferation of various human neuroblastoma cell lines in a dose-dependent manner. The 50% inhibitory concentration (IC50) values are typically in the submicromolar to low micromolar range.[2]
| Cell Line | MYCN Status | IC50 (µmol/L)[2] |
| HTLA-230 | Amplified | 1.5 |
| KCNR | Amplified | 6.8 |
| SK-N-BE | Amplified | 1.8 |
| SK-N-BE2c | Amplified | 0.4 |
| LAN-5 | Amplified | 1.2 |
| SH-EP | Non-amplified | 0.8 |
| GI-CA-N | Non-amplified | 1.1 |
| SY-5Y(N) | Non-amplified | 2.5 |
| SK-N-AS | Non-amplified | 2.2 |
| RN-GA | Non-amplified | 2.1 |
Table 1: In vitro growth inhibitory activity of this compound on human neuroblastoma cell lines after 72 hours of treatment.
Beyond growth inhibition, this compound also induces apoptosis (programmed cell death) in neuroblastoma cells and inhibits their ability to form colonies in an anchorage-independent manner, a hallmark of tumorigenicity.[2]
In Vivo Activity
Oral administration of this compound has been shown to significantly inhibit the growth of neuroblastoma xenografts in immunodeficient mice.[1][2] In these models, treatment with this compound leads to increased apoptosis and a reduction in microvascularization within the tumors.[2] Furthermore, the compound has been observed to down-regulate the mRNA expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[2][7]
| Parameter | Details |
| Animal Model | Nude mice bearing neuroblastoma xenografts (e.g., from SK-N-BE2c or HTLA-230 cells). |
| Drug Formulation | This compound dissolved in 25 mmol/L L(+)-tartaric acid for oral administration.[2] |
| Dosage and Schedule | 50 mg/kg, administered orally twice daily.[1][2] |
| Observed Effects | Significant inhibition of tumor growth, increased tumor apoptosis, decreased microvascularization, and reduced tumor invasiveness in experimental metastasis models.[2] |
Table 2: Summary of in vivo experimental design and outcomes for this compound in neuroblastoma models.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of this compound in neuroblastoma studies.
Cell Culture and Drug Preparation
-
Cell Lines : Human neuroblastoma cell lines (e.g., SK-N-BE2c, HTLA-230, SH-EP) are maintained in appropriate culture medium (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Stock Solution : For in vitro studies, this compound is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution of 10 mmol/L.[2] This stock is stored at -20°C and diluted to the final desired concentrations in culture medium immediately before use.
Figure 2: General workflow for in vitro experiments.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding : Plate neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 10 µmol/L) or DMSO as a vehicle control.
-
Incubation : Incubate the plates for 72 hours at 37°C.[2]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader. The IC50 values can be calculated using regression analysis.[2]
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment : Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 18 hours.[2]
-
Inhibition and Stimulation : Pre-treat the cells with this compound at a concentration approximately 20% greater than the calculated IC50 for 2 hours.[2] Subsequently, stimulate the cells with recombinant human IGF-II (100 ng/mL) for 10 minutes to induce pathway activation.[2]
-
Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer : Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IGF-IR, total IGF-IR, phospho-Akt, total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment : Treat neuroblastoma cells with this compound at a concentration 20% greater than the IC50 for various time points (e.g., 24, 48, and 72 hours).[2]
-
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis : Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified. Alternatively, analysis of the hypodiploid (sub-G1) peak after PI staining can also be used to quantify apoptosis.[2]
Conclusion
This compound is a powerful research tool for studying the role of the IGF-IR signaling pathway in neuroblastoma. Its high selectivity and proven preclinical efficacy in inhibiting tumor growth and inducing apoptosis provide a strong rationale for its use in target validation and drug combination studies. The protocols and data presented here offer a solid foundation for researchers aiming to investigate the therapeutic potential of IGF-IR inhibition in neuroblastoma.
References
- 1. [PDF] Down-Regulation of Insulin-Like Growth Factor I Receptor Activity by this compound Has an Antitumor Effect on Neuroblastoma Cells In vitro and In vivo | Semantic Scholar [semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Common off-target effects of NVP-AEW541
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing NVP-AEW541 in your research. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a small molecule inhibitor that potently and selectively targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase.[1][2]
Q2: What are the principal off-target effects associated with this compound? A2: The most significant off-target activity of this compound is the inhibition of the structurally related Insulin Receptor (InsR), though with lower potency compared to IGF-1R.[1][3] It has also been shown to inhibit other tyrosine kinases, including Tek, Flt1, and Flt3, in biochemical assays.[4] Users should also be aware of potential cardiac-related side effects, such as contractile dysfunction, which have been observed in preclinical studies.[5][6]
Q3: How should this compound be prepared and stored? A3: For in vitro applications, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For in vivo studies, a common vehicle is 25 mM L-(+)-tartaric acid. It is recommended to store stock solutions at -20°C to maintain stability.
Q4: What are the recommended concentration ranges for cell-based experiments? A4: The effective concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. IC50 values for growth inhibition can range from sub-micromolar to low micromolar concentrations.[4] A preliminary dose-response experiment is crucial to determine the optimal working concentration for your particular experimental setup.
Q5: Which downstream signaling pathways are modulated by this compound? A5: By inhibiting IGF-1R phosphorylation, this compound effectively blocks its primary downstream signaling cascades: the PI3K/Akt and the Ras/Raf/MAPK (Erk1/2) pathways.[5][7] These pathways are fundamental regulators of cell proliferation, survival, and differentiation.
Kinase Selectivity Profile
The inhibitory activity of this compound against its primary target and key off-target kinases is summarized below. This data is essential for interpreting experimental outcomes and understanding potential confounding effects.
| Target Kinase | IC50 (µM) | Assay Type |
| IGF-1R | 0.086 | Cell-based Autophosphorylation |
| InsR | 2.3 | Cell-based Autophosphorylation |
| Tek | 0.53 | Biochemical |
| Flt1 | 0.60 | Biochemical |
| Flt3 | 0.42 | Biochemical |
Troubleshooting Guides
Cell-Based Assay Issues
| Observed Problem | Potential Causes | Recommended Solutions |
| High levels of cell death at unexpectedly low concentrations. | 1. The cell line exhibits high sensitivity to IGF-1R signaling inhibition. 2. Off-target cytotoxic effects. 3. Toxicity from the solvent (e.g., DMSO). | 1. Conduct a comprehensive dose-response analysis, including lower nanomolar concentrations. 2. Confirm high expression and activation of IGF-1R in your cell line via Western blot. 3. Maintain a final DMSO concentration below 0.5% and always include a vehicle-only control. |
| Inconsistent results across replicate experiments. | 1. Variability in cell seeding density. 2. Inconsistent preparation of drug dilutions. 3. High cellular passage number leading to phenotypic drift. | 1. Ensure a homogenous single-cell suspension and precise cell counting for consistent seeding. 2. Prepare fresh dilutions from a validated stock solution for each experiment. 3. Utilize cells within a narrow and low passage number range. |
| Lack of efficacy at concentrations reported to be active. | 1. The cell line may be resistant to IGF-1R inhibition. 2. Activation of alternative pro-survival signaling pathways. 3. Degradation of the this compound compound. | 1. Verify the expression and phosphorylation of IGF-1R in your cell model. 2. Investigate the potential for compensatory activation of other receptor tyrosine kinases, such as EGFR or PDGFR. 3. Use a fresh aliquot of the inhibitor and verify its purity if possible. |
Western Blot Analysis Issues
| Observed Problem | Potential Causes | Recommended Solutions |
| No observable decrease in p-Akt or p-Erk levels following treatment. | 1. Suboptimal inhibitor concentration or insufficient treatment duration. 2. Low basal activity of the IGF-1R pathway in the chosen cell line. 3. Signal crosstalk from other activated pathways. | 1. Optimize the concentration and duration of this compound treatment. 2. To induce a robust signal, consider stimulating the cells with IGF-1 prior to inhibitor treatment. 3. Evaluate the activation status of other relevant signaling pathways. |
| Selective inhibition of p-Akt but not p-Erk (or vice-versa). | 1. The cell line may exhibit differential dependence on the PI3K/Akt and MAPK pathways. 2. The kinetics of inhibition may differ between the two pathways. | 1. This could represent a true biological phenomenon. 2. Perform a time-course experiment to map the temporal dynamics of inhibition for each pathway. |
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) Inhibition
-
Cell Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation: Replace growth media with serum-free or low-serum media for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add this compound at the desired concentrations and incubate for 2 hours.
-
Ligand Stimulation: Stimulate the IGF-1R pathway by adding IGF-1 (e.g., 50 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% BSA or non-fat dry milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies for phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.
-
Compound Treatment: After 24 hours, add serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate for the desired duration (e.g., 48-72 hours).
-
Reagent Addition: Add MTS reagent to each well as per the manufacturer's protocol.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Read the absorbance at 490 nm with a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls to determine percent viability.
Visualizations
Caption: IGF-1R signaling and this compound inhibition.
Caption: A generalized experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. How moderate changes in Akt T-loop phosphorylation impact on tumorigenesis and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NVP-AEW541 Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding mechanisms of resistance to the IGF-1R inhibitor, NVP-AEW541.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our cancer cell line. What are the primary known mechanisms of resistance?
A1: Resistance to this compound can be multifactorial. The most commonly reported mechanisms include:
-
Activation of Alternative Signaling Pathways: The most prominent mechanism is the sustained activation of the RAS-MAPK (MEK/ERK) pathway. While this compound effectively inhibits the PI3K/AKT pathway downstream of IGF-1R, it often fails to suppress the RAS/RAF/MEK cascade.[1][2][3] The presence of RAS mutations can further exacerbate this resistance.[2][3] Another identified bypass track involves the upregulation of the receptor tyrosine kinase Tyro3, which can lead to AKT-independent activation of mTOR/S6K signaling.[4][5]
-
Downregulation of Key Signaling Intermediates: In models of acquired resistance, a significant reduction in the levels of Insulin Receptor Substrate-1 (IRS-1) has been observed.[4] This may uncouple IGF-1R from its canonical downstream signaling pathways.
-
Incomplete Pathway Inhibition: In some cellular contexts, this compound may successfully dephosphorylate IGF-1R and AKT, but downstream effectors such as p42/p44 (ERK) and STAT3 may remain active, suggesting an incomplete blockade of pro-survival signaling.[6]
-
Insulin Receptor (InsR) Signaling: this compound can also inhibit the insulin receptor, albeit with lower potency.[7][8] Hyperinsulinemia, which can be a metabolic consequence of IGF-1R inhibition, may lead to increased signaling through the insulin receptor, thereby compensating for the IGF-1R blockade.[9]
Q2: How does the RAS-MAPK pathway contribute to this compound resistance?
A2: The RAS-MAPK pathway is a critical signaling cascade for cell proliferation and survival. In the context of this compound resistance, this pathway can be constitutively active, often due to upstream mutations (e.g., in RAS) or through other compensatory mechanisms.[1][2] this compound does not effectively inhibit this pathway.[1][2] Therefore, even if the PI3K/AKT arm of the IGF-1R signaling is blocked, the persistent signaling through the RAS-MAPK pathway can be sufficient to maintain cell proliferation and survival, rendering the cells resistant to the drug.[1][2][3]
Q3: What is the role of Tyro3 in acquired resistance to this compound?
A3: In some breast cancer cell models with acquired resistance to this compound, upregulation and sustained phosphorylation of the receptor tyrosine kinase Tyro3 have been observed.[4] This activation of Tyro3 appears to drive an AKT-independent activation of the mTOR/S6K pathway, which promotes cell growth and proliferation.[4] Silencing of Tyro3 in these resistant cells can lead to reduced cell growth and decreased phosphorylation of downstream effectors.[4]
Q4: Can we predict sensitivity to this compound based on the expression levels of certain proteins?
A4: While there is no single definitive biomarker, some studies suggest that high expression of IRS-1 may correlate with initial sensitivity to this compound.[4] Conversely, the presence of RAS mutations is associated with resistance.[2][3] However, the level of IGF-1R expression itself does not always correlate with the degree of sensitivity to this compound.[6][10] A comprehensive analysis of the activation status of key signaling pathways (PI3K/AKT and RAS-MAPK) is likely more informative for predicting response.
Troubleshooting Guides
Problem 1: My cell line shows a high IC50 value for this compound (>1 µM).
| Possible Cause | Suggested Action |
| Constitutively active RAS-MAPK pathway | Perform Western blot analysis to check the phosphorylation status of MEK and ERK. If p-MEK and p-ERK levels are high and unaffected by this compound treatment, consider combination therapy with a MEK inhibitor (e.g., trametinib) or an ERK inhibitor.[1] |
| Low IRS-1 expression | Assess IRS-1 protein levels by Western blot. If IRS-1 levels are low, this may indicate an intrinsic resistance mechanism. |
| Upregulated bypass signaling pathways | Screen for the phosphorylation of other receptor tyrosine kinases (e.g., Tyro3, EGFR, HER2) using a phospho-RTK array.[4] If an alternative receptor is activated, consider a combination therapy targeting that receptor. |
Problem 2: this compound initially inhibits cell growth, but resistance develops over time.
| Possible Cause | Suggested Action |
| Acquired mutations in signaling pathways | Sequence key genes in the PI3K/AKT and RAS-MAPK pathways to identify potential acquired mutations. |
| Upregulation of compensatory pathways | Compare the protein expression and phosphorylation profiles of the parental (sensitive) and resistant cell lines using Western blotting or proteomic analysis. Look for upregulation of proteins like Tyro3 or changes in the mTOR/S6K pathway.[4] Consider adding an mTOR inhibitor like everolimus to the treatment regimen.[4][5] |
| Downregulation of IRS-1 | Analyze IRS-1 protein levels in the resistant cells compared to the parental line.[4] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE-1 | Esophageal Squamous Cell Carcinoma | > 2 | [1] |
| Biliary Tract Cancer Cell Lines (mean) | Biliary Tract Cancer | 0.51 ± 0.44 | [6] |
| MCF-7 | Breast Cancer | Sensitive (exact value not provided) | [4] |
| MCF-7-NR | This compound Resistant Breast Cancer | Resistant (exact value not provided) | [4] |
| Fibrosarcoma | Fibrosarcoma | 0.086 (in cells) | [7] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 0.342 - 2.73 | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[2]
Protocol 2: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-IGF-1R, p-AKT, p-ERK) and total proteins overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][6]
Visualizations
Caption: this compound resistance pathways.
References
- 1. Esophageal cancer exhibits resistance to a novel IGF-1R inhibitor this compound with maintained RAS-MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esophageal Cancer Exhibits Resistance to a Novel IGF-1R Inhibitor this compound with Maintained RAS-MAPK Activity | Anticancer Research [ar.iiarjournals.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of acquired resistance to insulin-like growth factor 1 receptor inhibitor in MCF-7 breast cancer cell line | CiNii Research [cir.nii.ac.jp]
- 6. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unraveling the Resistance of IGF-Pathway Inhibition in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NVP-AEW541 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of NVP-AEW541 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1][2] It functions by competing with ATP to block the autophosphorylation of the IGF-1R, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, and migration.[1][3] While highly selective for IGF-1R, it can also inhibit the closely related Insulin Receptor (InsR), but with a significantly lower potency (approximately 27-fold less at the cellular level).[4][5]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly cell-line dependent. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial screening experiments. The IC50 values (the concentration that inhibits 50% of cell growth) typically fall within the sub-micromolar to low micromolar range for sensitive cell lines.[6][7][8] For instance, in various cancer cell lines, IC50 values have been reported to range from as low as 0.15 µM to as high as 7 µM.[6][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 10 mM.[6][7] This stock solution should be stored at -20°C for long-term stability.[5][6] When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that could affect cell viability (typically ≤ 0.1%).
Q4: What are the key downstream signaling pathways affected by this compound?
A4: The primary downstream signaling pathway inhibited by this compound is the PI3K/Akt pathway.[6][7][10] Inhibition of IGF-1R phosphorylation prevents the recruitment and phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which in turn blocks the activation of PI3K and subsequent phosphorylation of Akt.[3][9] The MAPK/Erk pathway can also be affected, although the inhibition of this pathway is sometimes reported as transient or less consistent compared to the PI3K/Akt pathway.[6][10]
Troubleshooting Guide
Problem 1: No significant inhibition of cell growth is observed at expected concentrations.
-
Possible Cause 1: Low IGF-1R expression in the cell line.
-
Troubleshooting Step: Verify the expression level of IGF-1R in your cell line using Western blotting or flow cytometry. Cell lines with low or absent IGF-1R expression are unlikely to respond to this compound.
-
-
Possible Cause 2: Low expression of Insulin Receptor Substrate-1 (IRS-1).
-
Troubleshooting Step: The sensitivity of some breast cancer cell lines to this compound has been shown to be dependent on high levels of IRS-1 expression.[9] Assess the expression level of IRS-1 in your cell line.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting Step: The growth inhibitory effects of this compound are often observed after prolonged incubation. Extend the incubation time of your assay to 72 hours or even up to 6 days.[6]
-
-
Possible Cause 4: Degradation of the compound.
-
Troubleshooting Step: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution if necessary.
-
Problem 2: High variability in results between experiments.
-
Possible Cause 1: Inconsistent final DMSO concentration.
-
Troubleshooting Step: Ensure that the final concentration of DMSO is consistent across all wells and plates, including vehicle controls.
-
-
Possible Cause 2: Cell seeding density.
-
Troubleshooting Step: Optimize and maintain a consistent cell seeding density for all experiments. Cell confluence can affect the response to inhibitors.
-
-
Possible Cause 3: Serum concentration in the culture medium.
-
Troubleshooting Step: The presence of growth factors in fetal bovine serum (FBS) can activate alternative signaling pathways. Consider performing experiments in low-serum medium (e.g., 1% FBS) to enhance the dependence on the IGF-1R pathway.[11]
-
Problem 3: Off-target effects are suspected.
-
Possible Cause 1: Inhibition of the Insulin Receptor (InsR).
-
Troubleshooting Step: At higher concentrations, this compound can inhibit the InsR.[5] To confirm that the observed effects are primarily due to IGF-1R inhibition, perform rescue experiments by adding exogenous IGF-1. If the inhibitory effects of this compound are reversed by IGF-1, it suggests on-target activity.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference |
| TFK-1 | Biliary Tract Cancer | 0.26 | 3 days | [6] |
| EGI-1 | Biliary Tract Cancer | 0.28 | 3 days | [6] |
| CC-LP-1 | Biliary Tract Cancer | 0.15 | 3 days | [6] |
| CC-SW-1 | Biliary Tract Cancer | 0.54 | 3 days | [6] |
| Sk-ChA-1 | Biliary Tract Cancer | 0.20 | 3 days | [6] |
| Mz-ChA-1 | Biliary Tract Cancer | 1.39 | 3 days | [6] |
| Mz-ChA-2 | Biliary Tract Cancer | 0.73 | 3 days | [6] |
| Neuroblastoma Cell Lines | Neuroblastoma | 0.4 - 6.8 | 72 hours | [7] |
| FA6 | Pancreatic Cancer | 0.342 | Not Specified | [8] |
| ASPC1 | Pancreatic Cancer | 0.897 | Not Specified | [8] |
| PT45 | Pancreatic Cancer | 2.73 | Not Specified | [8] |
| BxPC3 | Pancreatic Cancer | 1.54 | Not Specified | [8] |
| MCF-7 | Breast Cancer | 1 | Not Specified | [9] |
| Other Breast Cancer Lines | Breast Cancer | ~7 | Not Specified | [9] |
| Ewing's Sarcoma Cell Lines | Musculoskeletal Tumor | Sub-micromolar | 72 hours | [11] |
| Rhabdomyosarcoma Cell Lines | Musculoskeletal Tumor | Variable | 72 hours | [11] |
| Osteosarcoma Cell Lines | Musculoskeletal Tumor | More refractory | 72 hours | [11] |
Experimental Protocols
1. Cell Proliferation Assay (MTT or Cell Counting)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours).
-
Quantification:
-
For MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
For Cell Counting: Detach the cells using trypsin and count the number of viable cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.
2. Western Blot Analysis of Signaling Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for a specified time (e.g., 2 hours for phosphorylation studies).[7]
-
Serum Starvation and Stimulation (Optional): For some experiments, cells can be serum-starved for 18 hours prior to treatment with this compound, followed by stimulation with recombinant IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) to assess the inhibition of ligand-induced signaling.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-IGF-1R, IGF-1R, p-Akt, Akt, p-Erk, Erk).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits IGF-1R signaling pathways.
Caption: Workflow for determining this compound IC50.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 3. Inhibition of insulin-like growth factor-I receptor (IGF-IR) using this compound, a small molecule kinase inhibitor, reduces orthotopic pancreatic cancer growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
NVP-AEW541 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NVP-AEW541. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: The solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of up to 88 mg/mL (200.2 mM).[1] For optimal solubility, it is recommended to use fresh, moisture-free DMSO.[1] If needed, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[2]
Q3: How should I store this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][3] The stability of the solution depends on the storage temperature (see table below for details).
Q4: For how long are the stock solutions stable at different temperatures?
A4: The stability of this compound stock solutions varies with temperature:
-
-80°C: Stable for up to 2 years.[3]
-
-20°C: Stable for up to 1 year.[3] Some sources suggest a shorter stability of 1 month at this temperature, so it is best to use it within the shorter timeframe if possible.[1]
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods. For experimental use, dilutions should be freshly made.[1][2] Protein kinase assays using this compound are typically carried out at room temperature, but the stock solutions are kept cold until dilution.[1][2]
Data Summary: Storage and Stability
| Form | Storage Temperature | Duration of Stability | Recommended Solvent | Concentration |
| Powder | -20°C | 3 years[1] | N/A | N/A |
| Stock Solution | -80°C | 1-2 years[1][3] | DMSO | 10 mM - 200.2 mM[1][2] |
| Stock Solution | -20°C | 1 month - 1 year[1][3] | DMSO | 10 mM - 200.2 mM[1][2] |
Troubleshooting Guide
Issue 1: I am seeing reduced or no activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. this compound may have degraded due to incorrect storage conditions.
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved, leading to a lower effective concentration.
-
Possible Cause 3: Degradation in Experimental Media. this compound may not be stable in your specific cell culture media or buffer over the time course of your experiment.
Issue 2: I am observing precipitation of this compound in my aqueous experimental buffer.
-
Possible Cause: Low Solubility in Aqueous Solutions. this compound has limited solubility in aqueous solutions. When diluting a concentrated DMSO stock into a buffer, the compound can precipitate.
-
Solution: For in vitro kinase assays, dilutions can be freshly made in a DMSO/water (1:1) mixture.[1][2] The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) to avoid solvent effects.[1][2] For cell-based assays, ensure the final DMSO concentration is not toxic to the cells. If precipitation persists, consider using a lower final concentration of this compound.
-
Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial. If necessary, warm the solution at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Visualizations
Caption: this compound inhibits the IGF-1R signaling pathway.
Caption: Troubleshooting workflow for this compound inactivity.
Caption: Decision tree for proper this compound storage.
References
Troubleshooting Unexpected Results in NVP-AEW541 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-AEW541, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Unexpected experimental outcomes can arise from a variety of factors, from cellular context to experimental technique. This guide is designed to help you navigate these challenges, interpret your results, and refine your experimental approach.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding site of the IGF-1R tyrosine kinase.[1] This inhibition prevents autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and growth.[2]
Q2: What are the major downstream signaling pathways affected by this compound?
A2: The primary signaling cascades inhibited by this compound are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and, in many cellular contexts, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][3] Inhibition of these pathways leads to cell cycle arrest, typically at the G1/S checkpoint, and induction of apoptosis.[4][5]
Q3: Is this compound completely selective for IGF-1R?
A3: While highly selective, this compound can also inhibit the Insulin Receptor (InsR) kinase, though with a significantly lower potency (approximately 27-fold less selective for InsR at the cellular level).[1][4] This is due to the high degree of homology between the kinase domains of IGF-1R and InsR.[6] At higher concentrations, off-target effects on other kinases might be observed.
Q4: What is a typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary widely depending on the cell line and the specific assay. IC50 values for growth inhibition typically range from the sub-micromolar to low micromolar range.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of Cell Viability/Proliferation
Q: I'm not observing the expected decrease in cell viability or proliferation after treating my cells with this compound. What could be the reason?
A: Several factors can contribute to a lack of response to this compound. Consider the following possibilities:
-
Cell Line Resistance:
-
Low IRS-1 Expression: The sensitivity of some breast cancer cell lines to this compound has been shown to be dependent on high levels of Insulin Receptor Substrate-1 (IRS-1) expression.[9] Cell lines with low IRS-1 may be less responsive.
-
Activating Mutations Downstream of IGF-1R: The presence of activating mutations in key downstream signaling molecules, such as a k-ras mutation, can lead to constitutive activation of the MAPK pathway, rendering the cells insensitive to IGF-1R inhibition.[4]
-
Compensatory Signaling: Cells can develop resistance by upregulating alternative survival pathways. This can involve other receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or members of the HER family.[10] Activation of the YES/SRC family kinase pathway has also been identified as a bypass resistance mechanism.[11]
-
Role of the Insulin Receptor (InsR): The InsR can compensate for the loss of IGF-1R signaling, particularly the IR-A isoform, which can be activated by IGF-2.[10][12]
-
-
Experimental Conditions:
-
Sub-optimal Drug Concentration: Ensure you have performed a thorough dose-response analysis to identify the IC50 for your specific cell line.
-
Serum Concentration: High serum concentrations in the culture medium contain growth factors that may activate parallel signaling pathways, potentially masking the effect of IGF-1R inhibition. Consider reducing the serum concentration or using serum-free media for a defined period.
-
Drug Stability and Storage: this compound is typically dissolved in DMSO for in vitro studies and should be stored at -20°C to maintain its activity.[4] Improper storage can lead to degradation.
-
-
Assay-Specific Issues:
-
Assay Linearity: Ensure your cell viability assay is in the linear range and not saturated.
-
Timing of Measurement: The optimal time to observe an effect on cell viability can vary. Consider performing a time-course experiment.
-
Issue 2: Inconsistent or No Change in Phosphorylation of Downstream Targets
Q: My western blot results show inconsistent or no decrease in the phosphorylation of Akt or ERK after this compound treatment, even though I see some effect on cell viability. What could be happening?
A: This is a common issue and can point to several underlying biological or technical reasons:
-
Biological Factors:
-
Constitutively Active Downstream Pathways: As mentioned earlier, mutations in genes like k-ras can lead to sustained phosphorylation of proteins like p42/p44 (ERK1/2), independent of IGF-1R signaling.[4]
-
Alternative Pathway Activation: Inhibition of the PI3K/Akt pathway by this compound can sometimes lead to a compensatory upregulation or activation of the MAPK/ERK pathway in certain cell types.
-
Transient Inhibition: The inhibitory effect on phosphorylation may be transient. It's crucial to perform a time-course experiment to determine the optimal time point for observing maximal dephosphorylation.
-
-
Technical Considerations for Western Blotting:
-
Lysate Preparation: It is critical to use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Work quickly and on ice throughout the lysate preparation process.
-
Antibody Quality: Ensure your primary antibodies for both the phosphorylated and total forms of the proteins are validated and used at the recommended dilutions.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.[4]
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions and the assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| IGF-1R expressing cells | (General) | 0.086 | [1] |
| BxPC3 | Pancreatic Adenocarcinoma | 1.54 | [7][8] |
| FA6 | Pancreatic Cancer | 0.342 | [7][8] |
| PT-45 | Pancreatic Cancer | 2.73 | [7][8] |
| MCF-7 | Breast Cancer | ~1 | [9] |
| Other Breast Cancer Lines | Breast Cancer | ~7 | [9] |
Experimental Protocols
Western Blotting for Phospho-IGF-1R and Phospho-Akt
-
Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 18-24 hours before treatment to reduce basal signaling. Pre-treat with the desired concentrations of this compound for 2 hours, followed by stimulation with IGF-1 (e.g., 50 ng/mL) for 5-30 minutes.[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a buffer containing phosphatase and protease inhibitors (e.g., 1X cell lysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin).[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IGF-1R, total IGF-1R, phospho-Akt (Ser473), and total Akt overnight at 4°C.[13][14]
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in culture plates and treat with this compound at various concentrations for a specified duration (e.g., 24-48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Visualizations
Caption: this compound inhibits IGF-1R signaling.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Key factors influencing this compound experimental outcomes.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IGF-1R Inhibition Activates a YES/SFK Bypass Resistance Pathway: Rational Basis for Co-Targeting IGF-1R and Yes/SFK Kinase in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. m.youtube.com [m.youtube.com]
NVP-AEW541-induced hyperglycemia and its management in studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information on NVP-AEW541-induced hyperglycemia and its management in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing elevated blood glucose levels in our animal models after treatment with this compound. Is this an expected side effect?
A1: Yes, impaired glucose tolerance is a known on-target effect of this compound. The mechanism is primarily linked to its inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), which shares high homology with the Insulin Receptor (InsR).[1][2] this compound has a much higher affinity for IGF-1R but can also inhibit the InsR at certain concentrations, leading to disturbances in glucose metabolism.[1][3] While some studies report that this compound may not significantly increase fasting plasma glucose levels, it can cause a dose- and time-dependent impairment of glucose tolerance.[1][4]
Q2: At what doses of this compound should we expect to see effects on glucose metabolism?
A2: In preclinical studies with rats, oral administration of this compound has been shown to cause a dose-dependent impairment in glucose tolerance at doses of 80, 160, and 240 mg/kg.[1] Even the lowest effective dose of 80 mg/kg was found to disturb insulin sensitivity in juvenile rats.[1] In mice, doses of 50 mg/kg and 100 mg/kg have been used in antitumor studies, and while significant hyperglycemic events were not the focus, metabolic monitoring is recommended.[5]
Q3: How can we confirm that the hyperglycemia we are observing is due to this compound?
A3: To attribute hyperglycemia to this compound, it is crucial to include appropriate controls in your experimental design. This should include a vehicle-treated control group. A glucose tolerance test (GTT) is the most definitive method to assess impaired glucose metabolism.[1][4] A significant difference in the glucose clearance rate between the this compound-treated group and the vehicle control group would strongly indicate a drug-induced effect.
Q4: What are the recommended strategies for managing this compound-induced hyperglycemia in our studies?
A4: Management of this compound-induced hyperglycemia in preclinical settings typically involves pharmacological intervention or dietary modifications.
-
Pharmacological Intervention: Metformin is a commonly used agent to manage hyperglycemia induced by tyrosine kinase inhibitors.[6] In rodent models, metformin has been administered at doses such as 200 mg/kg/day by oral gavage or 250 mg/kg in drinking water.[7][8]
-
Dietary Modification: Implementing a low-carbohydrate or fiber-enhanced diet can help manage blood glucose levels.[9] These diets can slow glucose absorption and improve overall glycemic control.[9]
It is essential to introduce any management strategy systematically and include a control group receiving this compound without the intervention to properly evaluate the efficacy of the management approach.
Q5: Will managing hyperglycemia interfere with the anti-tumor efficacy of this compound?
A5: This is a critical consideration. Preclinical studies on other kinase inhibitors have shown that managing hyperglycemia can be done without compromising anti-tumor effects.[6] For instance, in studies with the PI3Kα inhibitor alpelisib, the use of SGLT2 inhibitors to manage hyperglycemia did not negatively impact its anti-tumor efficacy in tumor-bearing rats.[8] However, it is recommended to assess tumor growth in your models with and without the hyperglycemic management to confirm this for your specific experimental conditions.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Glucose Tolerance in Juvenile Rats
| This compound Dose (mg/kg, oral) | Observation | Reference |
| 80 | Impaired systemic glucose tolerance | [1] |
| 160 | Dose-dependent impairment of glucose tolerance | [1] |
| 240 | Dose-dependent impairment of glucose tolerance | [1] |
Fasting blood glucose levels remained unchanged in this study.[1]
Table 2: Management Strategies for Drug-Induced Hyperglycemia in Preclinical Models
| Management Agent | Species | Dose | Route of Administration | Reference |
| Metformin | Rat | 200 mg/kg/day | Oral gavage | [8] |
| Metformin | Mouse | 250 mg/kg/day | In drinking water | [7] |
Experimental Protocols
Protocol for Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
This protocol is adapted from studies investigating glucose metabolism in rodents.[1][10]
-
Animal Preparation:
-
Baseline Blood Glucose Measurement (Time 0):
-
Gently restrain the rat.
-
Warm the tail using a heat lamp or warm water to dilate the blood vessels.
-
Make a small nick at the tip of the lateral tail vein using a sterile scalpel blade.
-
Wipe away the first drop of blood.
-
Collect a small drop of blood onto a glucometer test strip to measure baseline glucose levels.
-
-
Glucose Administration:
-
Administer a 20% glucose solution intraperitoneally (i.p.) at a dose of 2 g/kg body weight.[10]
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.[1]
-
At each time point, gently massage the tail to obtain a drop of blood for glucose measurement.
-
-
Data Analysis:
-
Plot the blood glucose concentrations over time for both the this compound-treated and vehicle control groups.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Protocol for Insulin Level Measurement
-
Sample Collection:
-
During the GTT, at each time point (0, 15, 30, 60, 120 min), collect a larger volume of blood (e.g., 50-100 µL) into an EDTA-coated microcentrifuge tube.
-
Keep the samples on ice.
-
-
Plasma Separation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
-
Insulin Assay:
-
Measure insulin concentrations in the plasma samples using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.[11]
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits IGF-1R signaling, impairing glucose metabolism.
Experimental Workflow Diagram
Caption: Workflow for studying this compound hyperglycemia and its management.
References
- 1. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The IGF-1R Inhibitor this compound Causes Insulin-Independent and Reversible Cardiac Contractile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Incidence, risk factors, and management of alpelisib-associated hyperglycemia in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcgill.ca [mcgill.ca]
- 8. The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nutritional Management of Diabetes Mellitus | School of Veterinary Medicine [vetmed.ucdavis.edu]
- 10. olac.berkeley.edu [olac.berkeley.edu]
- 11. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
Reversing NVP-AEW541 resistance through combination therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reversing resistance to the IGF-1R inhibitor, NVP-AEW541, through combination therapy.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing resistance to this compound. What are the common resistance mechanisms?
A1: Resistance to this compound can be multifactorial. Some observed mechanisms include:
-
Activation of alternative signaling pathways: Cancer cells can bypass IGF-1R inhibition by activating other survival pathways. A common mechanism is the sustained activation of the RAS-MAPK pathway, which can promote cell proliferation independently of the PI3K/AKT pathway targeted by this compound.[1][2]
-
Upregulation of other receptor tyrosine kinases (RTKs): Increased expression or activation of other RTKs, such as Tyro3, can provide alternative signaling routes for cell survival and proliferation.
-
Akt-independent activation of mTOR/S6K: In some resistant cells, the mTOR/S6K pathway, which is downstream of PI3K/AKT, can be activated through Akt-independent mechanisms, thereby promoting protein synthesis and cell growth.
Q2: What combination therapies have shown promise in overcoming this compound resistance?
A2: Combination therapy is a key strategy to overcome resistance. Promising combinations include:
-
This compound with chemotherapy agents: Combining this compound with conventional chemotherapeutics like gemcitabine has shown synergistic effects in biliary tract cancer cell lines.[3] The rationale is that this compound-induced G1 cell cycle arrest sensitizes cells to S-phase specific drugs like gemcitabine.
-
This compound with other targeted inhibitors: Co-targeting compensatory signaling pathways is a promising approach. For example, combining this compound with an ErbB family blocker like afatinib has demonstrated synergistic growth inhibition in pancreatic cancer cells.[4] This is particularly relevant as the ErbB (HER) family of receptors can contribute to resistance to IGF-1R targeted therapies.
Q3: How can I determine if the combination of this compound and another drug is synergistic, additive, or antagonistic in my cell line?
A3: To determine the nature of the drug interaction, you can perform a cell viability assay (e.g., SRB or MTT assay) with a range of concentrations for each drug individually and in combination. The results can be analyzed using the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Data Presentation
Table 1: In Vitro Efficacy of this compound as a Single Agent in Pancreatic Cancer Cell Lines
| Cell Line | IC50 of this compound (μM) |
| FA6 | 0.342 |
| AsPc-1 | 0.897 |
| BxPC3 | 1.54 |
| Capan-1 | Not specified |
| PANC1 | Not specified |
| PT45 | 2.73 |
Data extracted from a study on pancreatic cancer cell lines, assessed by the SRB colorimetric assay.[3]
Table 2: Efficacy of this compound in Combination with Afatinib in Pancreatic Cancer Cell Lines
| Cell Line | Combination Index (CI) for this compound + Afatinib | Interpretation |
| FA6 | < 1 | Synergistic |
| AsPc-1 | < 1 | Synergistic |
| BxPC3 | < 1 | Synergistic |
| Capan-1 | < 1 | Synergistic |
| PANC1 | < 1 | Synergistic |
| PT45 | > 1 | Antagonistic |
CI values were determined using the Chou-Talalay method. A CI < 1 indicates synergy.
Table 3: Efficacy of this compound in Combination with Gemcitabine in Biliary Tract Cancer Cell Lines
| Cell Line | Observation |
| EGI-1 | Synergistic effects at low concentrations |
| Mz-ChA-1 | Synergistic effects at low concentrations |
Specific IC50 values for the combination were not provided in the cited study, but synergistic effects were observed.[3]
Experimental Protocols & Troubleshooting Guides
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, or the combination of both for 72 hours. Include a vehicle-treated control.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Troubleshooting Guide: SRB Assay
| Issue | Possible Cause | Solution |
| High background | Incomplete washing of unbound SRB dye. | Increase the number and vigor of washes with 1% acetic acid. Ensure complete removal of the wash solution before air drying. |
| Low signal | Low cell number or cell detachment during washing. | Optimize initial cell seeding density. Be gentle during the washing steps to avoid detaching the cell monolayer. |
| Inconsistent results | Uneven cell seeding or drug distribution. | Ensure a single-cell suspension before seeding and mix the plate gently after adding drugs. Use a multichannel pipette for consistency. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
Analysis of Protein Expression: Western Blotting for IGF-1R Signaling
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IGF-1R, IGF-1R, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide: Western Blotting
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins | Phosphatase activity during sample preparation. | Ensure that lysis buffer is always supplemented with fresh phosphatase inhibitors and keep samples on ice. |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. | |
| High background | Insufficient blocking or washing. | Increase the blocking time and the number/duration of washing steps. Add Tween-20 to your wash buffer. |
| Primary or secondary antibody concentration is too high. | Optimize antibody dilutions. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Try a different blocking buffer (e.g., BSA instead of milk). |
| Protein degradation. | Add protease inhibitors to the lysis buffer and handle samples quickly on ice. |
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Protocol:
-
Cell Harvest: Following drug treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence intensity.
Troubleshooting Guide: Cell Cycle Analysis
| Issue | Possible Cause | Solution |
| Broad G1 and G2/M peaks (high CV) | Inconsistent staining or cell clumps. | Ensure a single-cell suspension before and after fixation. Filter the cell suspension through a nylon mesh before analysis. Optimize PI and RNase A concentrations and incubation times. |
| Debris in the sample. | Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate out debris. | |
| High sub-G1 peak in control cells | Apoptosis or necrosis in the untreated cell population. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Shifting of peaks between samples | Instrument fluctuations or differences in cell concentration. | Run a compensation control if using multiple fluorochromes. Ensure similar cell numbers for all samples. |
Mandatory Visualizations
Caption: this compound inhibits the IGF-1R signaling pathway.
Caption: Combination therapy to overcome resistance.
References
- 1. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with a combination of the ErbB (HER) family blocker afatinib and the IGF-IR inhibitor, this compound induces synergistic growth inhibition of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of biliary tract cancer with this compound: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IGF-1R/IR Kinase Inhibitors: NVP-AEW541 vs. Linsitinib (OSI-906)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) and Insulin Receptor (IR): NVP-AEW541 and linsitinib (OSI-906). This document is intended to serve as a valuable resource for researchers in oncology and related fields, offering a detailed side-by-side analysis of their biochemical potency, cellular activity, and preclinical efficacy.
Overview and Mechanism of Action
Both this compound and linsitinib are potent ATP-competitive kinase inhibitors that target the IGF-1R and the structurally related IR. The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][2] Inhibition of IGF-1R and IR disrupts downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells.
This compound is a pyrrolo[2,3-d]pyrimidine derivative that has demonstrated selectivity for IGF-1R over IR in cellular assays.[3] Linsitinib (OSI-906) is a dual inhibitor of both IGF-1R and IR.[4] While both compounds have been extensively studied in preclinical models, their clinical development has faced challenges, a common theme for many IGF-1R inhibitors.[5]
Biochemical and Cellular Potency
The following tables summarize the in vitro inhibitory activities of this compound and linsitinib against their primary targets and their anti-proliferative effects on various cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Assay Type | Reference(s) |
| This compound | IGF-1R | 86 - 150 | Cell-free/Kinase assay | [3][6] |
| Insulin Receptor (IR) | 140 - 2300 | Cell-free/Cell-based | [3][6] | |
| Linsitinib (OSI-906) | IGF-1R | 35 | Cell-free | [4][7] |
| Insulin Receptor (IR) | 75 | Cell-free | [4][7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50/EC50)
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference(s) |
| This compound | Pancreatic Cancer (various) | Pancreatic Cancer | 0.342 - 2.73 | [8][9] |
| Neuroblastoma (various) | Neuroblastoma | 0.4 - 6.8 | [6][10] | |
| Musculoskeletal Sarcoma | Sarcoma | Submicromolar | [11] | |
| Ovarian Cancer (OVCAR-3/4) | Ovarian Cancer | 5 - 15 | [12] | |
| Breast Cancer (MCF-7) | Breast Cancer | 1 | [13] | |
| Linsitinib (OSI-906) | Various | NSCLC, Colorectal, etc. | 0.021 - 0.810 | [7] |
Signaling Pathway Inhibition
Both inhibitors effectively block the autophosphorylation of IGF-1R and IR, which in turn inhibits the activation of downstream signaling molecules. The following diagram illustrates the targeted signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IGF-1R inhibitors in cancer: A review of available evidence and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mcgill.ca [mcgill.ca]
- 13. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NVP-AEW541 and NVP-ADW742: Potent IGF-1R Kinase Inhibitors
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor-1 Receptor (IGF-1R) has emerged as a critical node in tumor cell proliferation, survival, and resistance to treatment. Two small molecule inhibitors, NVP-AEW541 and NVP-ADW742, both developed by Novartis, have been instrumental in elucidating the therapeutic potential of targeting the IGF-1R signaling pathway. This guide provides a detailed comparative analysis of these two compounds, presenting key experimental data, methodologies, and a visual representation of their mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and NVP-ADW742 are potent ATP-competitive inhibitors of the IGF-1R tyrosine kinase.[1][2] By binding to the kinase domain, they block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.[3][4]
While both compounds effectively inhibit IGF-1R, they exhibit different selectivity profiles against the highly homologous Insulin Receptor (InsR). This compound is a pyrrolo[2,3-d]pyrimidine derivative and has been shown to be a potent inhibitor of both IGF-1R and InsR in cell-free assays, with IC50 values of 150 nM and 140 nM, respectively.[5] However, in cellular assays, it demonstrates a 27-fold greater potency towards the native IGF-1R compared to the native InsR (IC50 = 2.3 μM).[1][6]
NVP-ADW742, on the other hand, is reported to have a greater selectivity for IGF-1R over InsR. It inhibits IGF-1R with an IC50 of 0.17 μM, showing over 16-fold greater potency against IGF-1R than InsR (IC50 = 2.8 μM) in cellular autophosphorylation assays.[7][8] This enhanced selectivity for IGF-1R may translate to a more favorable therapeutic window, potentially reducing the metabolic side effects associated with InsR inhibition.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and NVP-ADW742 based on available experimental evidence.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (Cell-Free Assay) | IC50 (Cellular Assay) | Reference(s) |
| This compound | IGF-1R | 150 nM | 86 nM | [5][6] |
| InsR | 140 nM | 2.3 μM | [5][6] | |
| Tek | 530 nM | - | [5] | |
| Flt1 | 600 nM | - | [5] | |
| Flt3 | 420 nM | - | [5] | |
| NVP-ADW742 | IGF-1R | - | 0.17 μM | [7][8] |
| InsR | - | 2.8 μM | [8] | |
| HER2 | >10 μM | - | [8] | |
| PDGFR | >10 μM | - | [8] | |
| VEGFR-2 | >10 μM | - | [8] | |
| Bcr-Abl | >10 μM | - | [8] | |
| c-Kit | >5 μM | - | [8] |
Table 2: Cellular Potency in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Effect | IC50 / Effective Concentration | Reference(s) |
| This compound | MCF-7 | Breast Cancer | Inhibition of proliferation | 1.64 μM | [6] |
| TC-71 | Ewing's Sarcoma | Inhibition of proliferation | Submicromolar | [4] | |
| Neuroblastoma cell lines | Neuroblastoma | Inhibition of proliferation | 0.4 - 6.8 μM | [5][9] | |
| Biliary Tract Cancer cell lines | Biliary Tract Cancer | Inhibition of cell growth | Mean IC50 = 0.51 ± 0.44 μmol/L | [3] | |
| NVP-ADW742 | HL-60 | Acute Myeloid Leukemia | Induction of apoptosis | - | [10] |
| SCLC cell lines | Small Cell Lung Cancer | Inhibition of proliferation | 0.1 - 0.5 μM (sensitive lines) | [2] | |
| Multiple Myeloma cell lines | Multiple Myeloma | Inhibition of proliferation | - | [7] | |
| Daoy | Medulloblastoma | Inhibition of proliferation | 11.12 µmol/l | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols frequently used in the evaluation of this compound and NVP-ADW742.
Kinase Assays (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
-
Methodology: Recombinant kinase domains (e.g., IGF-1R, InsR) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. The inhibitors are added at varying concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays with ³³P-ATP. The IC50 value is then calculated from the dose-response curve.[5]
Cellular Autophosphorylation Assays
-
Objective: To assess the inhibitory effect of the compounds on receptor autophosphorylation in a cellular context.
-
Methodology: Cells expressing the target receptor (e.g., IGF-1R) are serum-starved and then pre-incubated with the inhibitor at different concentrations. The cells are subsequently stimulated with the corresponding ligand (e.g., IGF-1). Cell lysates are then prepared, and the level of receptor phosphorylation is determined by Western blotting using phospho-specific antibodies. The IC50 is the concentration of the inhibitor that reduces the phosphorylation signal by 50%.[4]
Cell Proliferation Assays
-
Objective: To measure the effect of the inhibitors on the growth of cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], which measures mitochondrial metabolic activity, or by direct cell counting. The IC50 for cell growth inhibition is then determined.[3][13]
Western Blotting for Downstream Signaling
-
Objective: To analyze the effect of the inhibitors on key downstream signaling proteins.
-
Methodology: Cells are treated with the inhibitor and/or ligand as described for the cellular autophosphorylation assay. Cell lysates are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies specific for total and phosphorylated forms of key signaling proteins like Akt and Erk1/2. The protein bands are visualized using chemiluminescence or fluorescence, allowing for a semi-quantitative analysis of signaling pathway modulation.[3][4]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Methodology: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage) or a vehicle control. Tumor volume and animal weight are monitored regularly. At the end of the study, tumors are excised and can be analyzed for biomarkers of drug activity.[6][9]
Mandatory Visualization
The following diagrams illustrate the key concepts related to the action of this compound and NVP-ADW742.
Caption: The IGF-1R signaling pathway and the inhibitory action of this compound and NVP-ADW742.
Caption: A generalized experimental workflow for the preclinical evaluation of IGF-1R inhibitors.
Conclusion
This compound and NVP-ADW742 are both valuable research tools that have significantly contributed to our understanding of IGF-1R signaling in cancer. While both are potent IGF-1R inhibitors, NVP-ADW742 appears to offer a higher degree of selectivity over the insulin receptor, which could be advantageous in a clinical setting. However, it is important to note that both compounds have been primarily used in preclinical studies and were not further developed for clinical use due to toxicity issues.[14] Nevertheless, the data generated from studies involving these inhibitors continue to inform the development of next-generation IGF-1R targeted therapies. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers working in this field.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The insulin-like growth factor-I (IGF-I) receptor kinase inhibitor NVP-ADW742, in combination with STI571, delineates a spectrum of dependence of small cell lung cancer on IGF-I and stem cell factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The insulin-like growth factor-1 receptor kinase inhibitor, NVP-ADW742, suppresses survival and resistance to chemotherapy in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The insulin-like growth factor-I receptor kinase inhibitor, NVP-ADW742, sensitizes small cell lung cancer cell lines to the effects of chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting the insulin-like growth factor-1 receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
NVP-AEW541: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of NVP-AEW541, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Understanding the cross-reactivity of small molecule inhibitors is critical for interpreting experimental results and anticipating potential off-target effects in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to offer an objective comparison of this compound's performance against other kinases.
Executive Summary
This compound is a selective inhibitor of IGF-1R, a key target in various cancer types. While demonstrating high potency for IGF-1R, it also exhibits inhibitory activity against the closely related Insulin Receptor (InsR) and a limited number of other tyrosine kinases. This guide presents a comparative analysis of its inhibitory activity (IC50) across a panel of kinases, providing researchers with crucial data to assess its suitability for their specific research needs.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target, IGF-1R, and other kinases. This quantitative data allows for a direct comparison of the inhibitor's potency and selectivity.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| IGF-1R | 86 - 150 | Cell-free/Cell-based | [1][2][3] |
| InsR | 140 - 2300 | Cell-free/Cell-based | [1][2][3] |
| Flt3 | 420 | Cell-free | [2] |
| Tek | 530 | Cell-free | [2] |
| Flt1 | 600 | Cell-free | [2] |
Note: IC50 values can vary depending on the specific assay conditions and whether the measurement was performed in a cell-free (biochemical) or cell-based system.
Signaling Pathway Analysis
This compound primarily targets the IGF-1R signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. Inhibition of IGF-1R by this compound affects downstream signaling cascades, most notably the PI3K/Akt and MAPK pathways.
Caption: IGF-1R signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of kinase inhibition profiles relies on robust and well-defined experimental methodologies. Below are detailed protocols for common kinase inhibition assays relevant to the data presented.
Radiometric Kinase Assay for IC50 Determination
This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Kinase (e.g., recombinant human IGF-1R)
-
Kinase-specific substrate peptide
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
-
This compound stock solution (in DMSO)
-
Phosphocellulose filter paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, combine the kinase, substrate peptide, and the diluted this compound or DMSO (for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical radiometric kinase inhibition assay.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase or its downstream substrates within a cellular context.
Materials:
-
Cell line expressing the target kinase (e.g., MCF-7 for IGF-1R)
-
Cell culture medium and supplements
-
Ligand to stimulate the kinase (e.g., IGF-1)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a designated period (e.g., 4-24 hours) to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., IGF-1) for a short period (e.g., 10-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated target.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Conclusion
This compound is a valuable research tool for studying the IGF-1R signaling pathway. Its high potency and selectivity for IGF-1R, with moderate cross-reactivity against InsR, make it a suitable choice for many in vitro and in vivo applications. However, researchers should be aware of its potential off-target effects on other kinases, such as Flt1, Flt3, and Tek, especially when working at higher concentrations. The experimental protocols provided in this guide offer a foundation for independently verifying the activity and selectivity of this compound and other kinase inhibitors. For a comprehensive understanding of its selectivity, screening against a broader panel of kinases is recommended.
References
A Comparative Analysis of NVP-AEW541 and Monoclonal Antibodies Targeting IGF-1R in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor NVP-AEW541 and monoclonal antibodies (mAbs) that target the insulin-like growth factor-1 receptor (IGF-1R), a key mediator in cancer cell growth, survival, and metastasis. This document synthesizes experimental data to evaluate the efficacy and mechanisms of these two distinct therapeutic approaches.
The insulin-like growth factor (IGF) signaling pathway, particularly through the IGF-1R, is a critical axis in the development and progression of numerous cancers.[1][2] Its role in promoting mitogenesis, survival, and anchorage-independent growth has made it an attractive target for therapeutic intervention.[3][4] Two primary strategies have emerged to inhibit this pathway: small molecule tyrosine kinase inhibitors (TKIs) like this compound, and monoclonal antibodies that target the extracellular domain of the IGF-1R.[1]
Mechanism of Action: A Tale of Two Strategies
This compound is a pyrrolo[2,3-d]pyrimidine derivative that functions as an ATP-competitive small molecule inhibitor of the IGF-1R kinase.[3][5] By binding to the intracellular kinase domain, it prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades, primarily the PI3K-AKT and MAPK pathways.[6][7][8] While highly selective for IGF-1R, this compound can also inhibit the closely related insulin receptor (InsR) at higher concentrations.[3][5]
In contrast, anti-IGF-1R monoclonal antibodies are highly specific for the extracellular domain of IGF-1R and do not bind to the InsR.[1] Their primary mechanisms of action include blocking the binding of ligands (IGF-1 and IGF-2) to the receptor, thereby preventing its activation.[1][7][9] Furthermore, these antibodies can induce the internalization and subsequent degradation of the IGF-1R, leading to a reduction in the total number of receptors on the cell surface.[1][10][11]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of this compound and anti-IGF-1R monoclonal antibodies across various cancer cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.162 (Survival) | [12] |
| TC-71 | Ewing's Sarcoma | ~0.1 | [13] |
| Multiple Ewing's Sarcoma Lines | Ewing's Sarcoma | 0.04 - 0.5 | [8] |
| Multiple Osteosarcoma Lines | Osteosarcoma | 0.4 - 2.5 | [8] |
| Multiple Rhabdomyosarcoma Lines | Rhabdomyosarcoma | 0.5 - 3.0 | [8] |
| Multiple Neuroblastoma Lines | Neuroblastoma | 0.4 - 6.8 | [14] |
| Multiple Biliary Tract Cancer Lines | Biliary Tract Cancer | Mean: 0.51 ± 0.44 | [6] |
| Pancreatic Cancer Lines | Pancreatic Cancer | 0.342 - 2.73 |
Table 2: In Vitro Activity of Anti-IGF-1R Monoclonal Antibodies
| Antibody | Cell Line | Cancer Type | Effect | Reference |
| CP-751,871 | Multiple | Multiple | IC50 for IGF-1 binding: 1.8 nM; IC50 for autophosphorylation: 0.42 nM | [10][15] |
| 19D12 | Multiple | Lung, Ovarian, Breast | Inhibits IGF-1R autophosphorylation and tumor growth | [4] |
| LMAb1 | SKOV3-T | Ovarian Cancer | Inhibits cell growth, migration, and clone formation | [7] |
| Cixutumumab (IMC-A12) | Multiple | Multiple | Induces receptor internalization and degradation | [11] |
In Vivo Anti-Tumor Activity
Both this compound and anti-IGF-1R monoclonal antibodies have demonstrated significant anti-tumor activity in preclinical xenograft models.
This compound, administered orally, has been shown to inhibit tumor growth in xenograft models of neuroblastoma, Ewing's sarcoma, and other musculoskeletal tumors.[12][13][14][16] For instance, in a neuroblastoma xenograft model, oral administration of this compound at 50 mg/kg twice daily resulted in significant tumor growth inhibition.[14] Similarly, in an Ewing's sarcoma model, this compound demonstrated a dose-dependent reduction in local tumor growth.[16]
Anti-IGF-1R monoclonal antibodies have also shown potent in vivo anti-tumor effects as single agents and in combination with other therapies.[4][7][10][15] The fully human monoclonal antibody CP-751,871 exhibited marked anti-tumor activity in multiple tumor xenograft models.[10] Another antibody, 19D12, was effective in inhibiting tumor growth in lung, ovarian, and breast cancer xenografts.[4]
Combination Therapies: Synergistic Potential
A key aspect of evaluating anti-cancer agents is their potential for combination therapy. Both this compound and anti-IGF-1R mAbs have been investigated in combination with various cytotoxic and targeted agents.
This compound has shown synergistic or additive effects when combined with agents like gemcitabine, vincristine, and actinomycin D in different cancer models.[2][6][13] However, antagonistic effects have been observed with doxorubicin and paclitaxel in certain breast cancer cell lines, highlighting the importance of rational combination design.[17]
Similarly, anti-IGF-1R monoclonal antibodies have demonstrated enhanced anti-tumor activity when combined with cytotoxic drugs such as Adriamycin and 5-fluorouracil, as well as with targeted therapies like trastuzumab.[4][7][10][15] The combination of an anti-IGF-1R mAb with the mTOR inhibitor temsirolimus has also shown strong synergistic effects in pediatric solid tumors.[18]
Experimental Protocols
Cell Growth Inhibition Assay (for this compound)
Human cancer cell lines are seeded in 96-well plates and allowed to attach for 24 hours. The cells are then treated with a range of concentrations of this compound. After a 72-hour incubation period, cell viability is assessed using methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or automated cell counting.[6][13] The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.
Western Blot Analysis for Signaling Pathway Inhibition
To assess the impact on signaling pathways, cells are treated with the inhibitor (this compound or mAb) with or without stimulation by IGF-1.[6][14] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated and total forms of IGF-1R, AKT, and ERK, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[6][14]
In Vivo Xenograft Studies
Athymic nude mice are subcutaneously injected with human cancer cells.[14][16] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is typically administered orally, while monoclonal antibodies are given via intravenous or intraperitoneal injection.[14][15] Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, tumors are excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.[14][16]
Conclusion
Both this compound and anti-IGF-1R monoclonal antibodies have demonstrated compelling preclinical efficacy in targeting the IGF-1R pathway in a variety of cancers. This compound offers the advantage of oral bioavailability, while monoclonal antibodies provide high specificity for IGF-1R, potentially reducing off-target effects related to insulin receptor inhibition. The choice between these two therapeutic strategies may depend on the specific tumor type, the desire for combination with other therapies, and the potential for resistance mechanisms. Further clinical investigation is necessary to fully elucidate the therapeutic potential of both approaches in cancer patients.[1][19]
References
- 1. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-IGF-1R monoclonal antibody inhibits the carcinogenicity activity of acquired trastuzumab-resistant SKOV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy of anti-insulin like growth factor I receptor (IGF-IR) monoclonal antibody cixutumumab in mesothelioma is highly correlated with IGF-IR sites/cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A dual specific anti-IGF-1/IGF-2 human monoclonal antibody alone and in combination with temsirolimus for therapy of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What IGF-1R modulators are in clinical trials currently? [synapse.patsnap.com]
NVP-AEW541: A Comparative Analysis of its Selectivity for IGF-1R Over the Insulin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of NVP-AEW541, a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), against the highly homologous Insulin Receptor (InsR). The following sections present quantitative data, experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for researchers in oncology and metabolic diseases.
Selectivity Profile of this compound
This compound, a pyrrolo[2,3-d]pyrimidine derivative, demonstrates significant selectivity for IGF-1R over InsR in cellular environments. While its potency is nearly identical in cell-free kinase assays, a notable 27-fold selectivity for IGF-1R is observed in cell-based assays.[1][2][3][4] This distinction is critical for therapeutic applications, as off-target inhibition of InsR can lead to undesirable metabolic side effects, such as hyperglycemia.[5]
Table 1: In Vitro and Cellular IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Fold Selectivity (InsR/IGF-1R) |
| IGF-1R | Cell-Free Kinase Assay | 150 | ~0.93 |
| InsR | Cell-Free Kinase Assay | 140 | |
| IGF-1R | Cellular Autophosphorylation Assay | 86 | 27 |
| InsR | Cellular Autophosphorylation Assay | 2300 |
Data compiled from multiple sources.[2][3][4][6][7]
Comparative Analysis with Other IGF-1R Inhibitors
To provide a broader context, the selectivity profile of this compound is compared with other small molecule inhibitors targeting the IGF-1R/InsR family.
Table 2: Selectivity Profiles of Various IGF-1R Kinase Inhibitors
| Compound | IGF-1R IC50 (nM) | InsR IC50 (nM) | Fold Selectivity (InsR/IGF-1R) |
| This compound | 86 (cellular) | 2300 (cellular) | 27 |
| Linsitinib (OSI-906) | 35 | 75 | ~2.1 |
| BMS-754807 | 1.8 | 1.7 | ~0.94 |
| NVP-ADW742 | 170 | >2700 (>16-fold selective) | >16 |
| GSK1838705A | 2.0 | 1.6 | 0.8 |
| Picropodophyllin (PPP) | 1 | - | - |
Data compiled from multiple sources.[7]
Experimental Methodologies
The determination of the selectivity profile of this compound involves several key experimental procedures. Below are the generalized protocols for the kinase and cellular assays.
In Vitro Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on the kinase activity of purified recombinant IGF-1R and InsR.
-
Enzyme and Substrate Preparation : Recombinant IGF-1R and InsR kinase domains are purified. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is used.
-
Reaction Mixture : The kinase, substrate, and varying concentrations of this compound are incubated in a kinase buffer containing ATP and MgCl2.
-
Kinase Reaction : The reaction is initiated by the addition of ATP.
-
Detection : The level of substrate phosphorylation is measured, typically through the incorporation of radiolabeled ATP (³²P-ATP) or by using phosphorylation-specific antibodies in an ELISA-based format.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of IGF-1R and InsR within a cellular context.
-
Cell Culture and Starvation : Cells expressing endogenous or overexpressed IGF-1R and InsR (e.g., TC-71 sarcoma cells) are cultured.[1] Prior to the experiment, cells are serum-starved to reduce basal receptor activation.
-
Inhibitor Treatment : The starved cells are pre-treated with a range of concentrations of this compound for a specified period (e.g., 2 hours).[1]
-
Ligand Stimulation : The cells are then stimulated with either IGF-1 or insulin to induce the autophosphorylation of their respective receptors.
-
Cell Lysis and Immunoprecipitation : The cells are lysed, and the IGF-1R and InsR are immunoprecipitated from the cell lysates using specific antibodies.
-
Western Blotting : The immunoprecipitated receptors are separated by SDS-PAGE, transferred to a membrane, and probed with anti-phosphotyrosine antibodies to detect the level of autophosphorylation. Total receptor levels are also measured as a loading control.
-
Data Analysis : The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor amount. The IC50 values are determined by plotting the percentage of inhibition of autophosphorylation against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental design, the following diagrams are provided.
Caption: IGF-1R and InsR signaling pathways and the inhibitory action of this compound.
Caption: Workflow for determining cellular IC50 of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR–IGF1R hybrid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of IGF-1R Inhibitors: NVP-AEW541 and AMG 479 (Ganitumab)
In the landscape of targeted cancer therapy, the Insulin-like Growth Factor 1 Receptor (IGF-1R) has emerged as a critical node in tumor cell proliferation, survival, and resistance to treatment. This guide provides a detailed comparison of two prominent IGF-1R inhibitors: NVP-AEW541, a small molecule tyrosine kinase inhibitor, and AMG 479 (Ganitumab), a fully human monoclonal antibody. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and development.
Executive Summary
This compound and AMG 479 both target the IGF-1R but through distinct mechanisms. This compound is an orally bioavailable small molecule that inhibits the intracellular kinase domain of IGF-1R. In contrast, AMG 479 is a monoclonal antibody that binds to the extracellular domain of IGF-1R, blocking ligand binding. While no direct head-to-head clinical trials have been conducted, this guide consolidates and compares available data on their biochemical potency, preclinical efficacy, and clinical performance.
Data Presentation
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | AMG 479 (Ganitumab) |
| Target | IGF-1R kinase | IGF-1R extracellular domain |
| Mechanism of Action | ATP-competitive inhibitor of IGF-1R tyrosine kinase | Blocks ligand (IGF-1 and IGF-2) binding to IGF-1R |
| IC50 (IGF-1R kinase) | 86 nM (cellular assay)[1][2] | Not Applicable (Antibody) |
| IC50 (Insulin Receptor) | 2.3 µM (cellular assay)[1][2] | Does not bind to the insulin receptor[3] |
| Selectivity | ~27-fold more selective for IGF-1R over InsR in cells[2][4] | Highly selective for IGF-1R |
| Kd (Binding Affinity) | Not Applicable (Kinase Inhibitor) | 0.22 nM for murine IGF-1R[5][6] |
Table 2: Preclinical Antitumor Activity
| Cancer Type | This compound In Vitro IC50 / In Vivo Effect | AMG 479 (Ganitumab) In Vitro / In Vivo Effect |
| Biliary Tract Cancer | Mean IC50 = 0.51 ± 0.44 µmol/L in 7 cell lines[4] | No data available |
| Musculoskeletal Tumors | Ewing's sarcoma cells more sensitive than rhabdomyosarcoma and osteosarcoma[7] | Additive antitumor effects with gemcitabine in pancreatic carcinoma xenografts[8] |
| Neuroblastoma | IC50 range of 0.4-6.8 µM in 10 cell lines; tumor shrinkage in xenografts at 50 mg/kg[9][10] | No data available |
| Ovarian Cancer | No data available | Inhibits IGF-II-dependent tumor growth and potentiates platinum-based chemotherapy[11] |
| Pancreatic Cancer | No data available | Additive inhibition of tumor xenograft growth when combined with gemcitabine[12] |
Table 3: Clinical Trial Outcomes
| Trial Phase | This compound | AMG 479 (Ganitumab) |
| Phase I | No clinical trial data available in search results. Preclinical studies show in vivo antitumor activity.[1] | Safely administered up to 20 mg/kg IV every 2 weeks. Showed antitumor activity in Ewing/primitive neuroectodermal tumors and neuroendocrine tumors.[13] |
| Phase II | No clinical trial data available. | In metastatic pancreatic cancer, combined with gemcitabine, showed a trend towards improved 6-month survival (57%) vs. placebo (50%)[14]. In advanced carcinoid and pancreatic neuroendocrine tumors, no objective responses were observed.[3] |
| Phase III | No clinical trial data available. | A trial in combination with gemcitabine for metastatic pancreatic cancer was discontinued as it did not improve overall survival.[15] |
Experimental Protocols
This compound: In Vitro Cell Growth Inhibition Assay
-
Cell Lines and Culture: Human biliary tract cancer cell lines were cultured in appropriate media at 37°C with 5%-10% CO2.[4]
-
Drug Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mmol/L and stored at -20°C.[4]
-
Assay Procedure: Cells were seeded in multi-well plates. After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound.
-
Data Analysis: After 3 days of incubation, cell growth inhibition was determined by automated cell counting. IC50 values were calculated using a linear regression model.[4]
AMG 479 (Ganitumab): Phase I Clinical Trial Protocol
-
Patient Population: Patients with advanced solid malignancies or non-Hodgkin's lymphoma.[13]
-
Dosing and Administration: AMG 479 was administered intravenously every 2 weeks in escalating doses.[13]
-
Primary Objectives: To determine the maximum-tolerated dose (MTD) and assess safety and pharmacokinetics.[13]
-
Pharmacodynamic Assessments: Blood samples were collected to determine pharmacokinetic parameters and IGF-1R occupancy on neutrophils. Fluorodeoxyglucose-positron emission tomography (FDG-PET) scans were used to assess tumor metabolic effects.[13]
-
Response Evaluation: Tumor responses were evaluated based on standard criteria.[13]
Mandatory Visualization
Signaling Pathways
Caption: IGF-1R signaling and points of inhibition by this compound and AMG 479.
Experimental Workflow
Caption: Workflow for determining in vitro cell growth inhibition by this compound.
Concluding Remarks
Both this compound and AMG 479 have demonstrated activity against the IGF-1R pathway and have shown antitumor effects in preclinical models. AMG 479 has progressed further into clinical development, though it has faced challenges in demonstrating significant survival benefits in large-scale trials for certain cancers like pancreatic cancer. The differing mechanisms of action—intracellular kinase inhibition versus extracellular ligand blocking—may have implications for their efficacy profiles, resistance mechanisms, and potential for combination therapies. This comparative guide highlights the available data to aid researchers in designing future studies to further elucidate the therapeutic potential of targeting the IGF-1R pathway.
References
- 1. In vivo antitumor activity of this compound-A novel, potent, and selective inhibitor of the IGF-IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A multi-institutional, phase II open-label study of ganitumab (AMG 479) in advanced carcinoid and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of biliary tract cancer with this compound: Mechanisms of action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of ganitumab (AMG 479), a fully human monoclonal antibody against the insulin-like growth factor receptor type I (IGF1R), in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I, pharmacokinetic, and pharmacodynamic study of AMG 479, a fully human monoclonal antibody to insulin-like growth factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, placebo-controlled phase 2 study of ganitumab (AMG 479) or conatumumab (AMG 655) in combination with gemcitabine in patients with metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pancreatic cancer clinical trial terminated - Pancreatic Cancer Action Network [pancan.org]
On-Target Efficacy of NVP-AEW541: A Comparative Guide to siRNA Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor NVP-AEW541 and siRNA-mediated knockdown for confirming on-target effects on the Insulin-like Growth Factor-1 Receptor (IGF-1R).
This guide summarizes key experimental data, details methodologies for crucial experiments, and presents visual representations of signaling pathways and workflows to aid in the design and interpretation of studies aimed at validating the mechanism of action of this compound.
Performance Comparison: this compound vs. IGF-1R siRNA
To confirm that the biological effects of this compound are a direct result of its interaction with its intended target, IGF-1R, a comparison with a highly specific genetic knockdown approach, such as small interfering RNA (siRNA), is essential. The following tables summarize quantitative data from studies comparing the effects of this compound and IGF-1R siRNA on cancer cell lines.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Concentration/Dose | % Decrease in Viability | Citation |
| This compound | MCF-7 | 1 µM | Potent Inhibition | [1] |
| This compound | T47D | ~7 µM (IC50) | 50% | [1] |
| IGF-1R siRNA | HEK293 | 100 nM | 28% (72h), 40% (96h) | [2] |
| IGF-1R siRNA | MCF-7 | 100 nM | 10% (72h), 15% (96h) | [2] |
Table 2: Comparison of Effects on Cell Cycle and Apoptosis
| Treatment | Cell Line | Effect on Cell Cycle | Induction of Apoptosis | Citation |
| This compound | Sarcoma Cell Lines | G1 Arrest | Observed in sensitive cells | [3][4] |
| This compound | Triple-Negative Breast Cancer | G1/G0 Arrest | Increased with autophagy inhibition | [5] |
| IGF-1R siRNA | Endometrial Carcinoma | Not specified | Significantly induced | [6] |
| IKKε siRNA (example) | Breast Cancer Cells | G0/G1 Arrest | Not significant | [7] |
Table 3: Comparison of Effects on Downstream Signaling
| Treatment | Cell Line | Effect on p-IGF-1R | Effect on p-Akt | Effect on p-ERK | Citation | |---|---|---|---|---| | this compound | MCF-7 | Decreased | Inhibited | - |[1] | | this compound | T47D | Decreased | No inhibition | - |[1] | | this compound | HT29, TE1 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |[8] | | IGF-1R siRNA | HEK293 | Decreased | Inhibited | - |[2] | | IGF-1R siRNA | MCF-7 | Decreased | Not downregulated | - |[2] | | IGF-1R siRNA | PANC-1, HPAC | - | - | Effective inhibition of p-ERK |[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Transfection Protocol
This protocol is adapted for a 6-well plate format.
Materials:
-
siRNA targeting IGF-1R (and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Antibiotic-free normal growth medium with Fetal Bovine Serum (FBS)
-
6-well tissue culture plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Ensure cells are 60-80% confluent at the time of transfection.[10]
-
siRNA-Lipid Complex Formation:
-
For each well, prepare two tubes.
-
Tube A: Dilute 20-80 pmols of siRNA duplex into 100 µl of siRNA Transfection Medium.[11]
-
Tube B: Dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[11]
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-45 minutes at room temperature.[11]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium.[11]
-
Aspirate the medium and add the 200 µl siRNA-lipid complex mixture to the cells.
-
Add 800 µl of siRNA Transfection Medium to each well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation, add 1 ml of normal growth medium containing 2x the normal concentration of serum and antibiotics.
-
Incubate the cells for an additional 24-72 hours before analysis.
-
Western Blotting for IGF-1R Signaling Pathway
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IGF-1R, anti-p-IGF-1R, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (Resazurin-based)
Materials:
-
96-well plates
-
Resazurin sodium salt solution (0.2 mg/ml in sterile 1xPBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 7.5 x 10^3 cells per well in 100 µl of growth medium.[12]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or transfect with IGF-1R siRNA as previously described.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway, the experimental workflow for target validation, and the logical framework for comparing this compound and siRNA.
Caption: IGF-1R signaling pathway and points of inhibition.
Caption: Workflow for comparing this compound and siRNA.
Caption: Logic for confirming on-target effects.
References
- 1. Sensitivity of breast cancer cell lines to the novel insulin-like growth factor-1 receptor (IGF-1R) inhibitor this compound is dependent on the level of IRS-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinase-independent biological activity for insulin growth factor-1 receptor (IGF-1R): Implications for Inhibition of the IGF-1R signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Co-Targeting IGF-1R and Autophagy Enhances the Effects of Cell Growth Suppression and Apoptosis Induced by the IGF-1R Inhibitor this compound in Triple-Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. Inhibitory effect of siRNA targeting IGF-1R on endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silencing of the IKKε gene by siRNA inhibits invasiveness and growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Nvp-aew541
Essential Safety and Handling Guide for NVP-AEW541
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks associated with this antineoplastic agent.
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Weight | 439.55 g/mol | [1] |
| CAS Number | 475489-16-8 | [2] |
| Appearance | White to light yellow solid | [1] |
| Solubility | - ≥22 mg/mL in DMSO- ≥17.13 mg/mL in Ethanol (with sonication)- Insoluble in water | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 2 years-20°C for up to 1 year | [1] |
Personal Protective Equipment (PPE) Protocol
The handling of this compound requires stringent adherence to safety protocols for antineoplastic agents. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Gloves:
-
Requirement: Double gloving with chemotherapy-rated gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard is required.
-
Procedure: Wear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated and both pairs every two hours or as per institutional guidelines.
Gown:
-
Requirement: A disposable, back-closing gown made of a low-permeability fabric is mandatory.
-
Procedure: Ensure the gown has long sleeves with tight-fitting elastic or knit cuffs.
Eye and Face Protection:
-
Requirement: A combination of safety goggles and a full-face shield is necessary.
-
Procedure: Wear safety goggles to protect against splashes. A face shield should be worn over the goggles to provide an additional layer of protection for the face and mucous membranes.
Respiratory Protection:
-
Requirement: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is required.
-
Procedure: Ensure the respirator is properly fit-tested and a good seal is achieved before handling the compound.
Operational Plan: Handling and Experimental Procedures
Strict aseptic techniques and containment measures are necessary when working with this compound to prevent contamination and exposure.
Preparation of Stock Solutions:
-
Location: All handling of the solid compound and preparation of stock solutions must be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Procedure:
-
Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.
-
Carefully weigh the required amount of this compound powder using a tared weigh boat within the fume hood.
-
To prepare a 10 mM stock solution, dissolve the compound in dimethyl sulfoxide (DMSO).[3][4] For example, to prepare 1 mL of a 10 mM stock, dissolve 4.3955 mg of this compound in 1 mL of DMSO.
-
If higher concentrations are needed, gentle warming at 37°C or sonication can be used to aid dissolution.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all vials with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Use in Cell Culture Experiments:
-
Location: All cell culture work involving this compound should be conducted in a Class II BSC.
-
Procedure:
-
Thaw the required aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in the cell culture medium.
-
When adding the compound to cell cultures, use filtered pipette tips to prevent aerosol generation.
-
All disposables that come into contact with this compound (e.g., pipette tips, serological pipettes, culture flasks) are considered contaminated and must be disposed of as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Solid Waste:
-
Contaminated PPE: All used gloves, gowns, and other disposable PPE must be placed in a designated, clearly labeled hazardous waste container.
-
Dry Chemical Waste: Unused this compound powder and any contaminated weigh boats or other solids should be collected in a sealed, labeled hazardous waste container.
Liquid Waste:
-
Aqueous Waste: Cell culture media containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Solvent Waste: Unused stock solutions and other solvent-based waste containing this compound should be collected in a separate, appropriately labeled hazardous solvent waste container.
Sharps Waste:
-
Needles and Syringes: Any needles or syringes used to handle this compound solutions must be disposed of immediately in a designated sharps container for hazardous chemical waste. Do not recap needles.
All waste containers must be collected and disposed of by the institution's environmental health and safety (EHS) department according to federal, state, and local regulations.
This compound Signaling Pathway
This compound is a potent and selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase. Inhibition of IGF-1R blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and growth.
Caption: this compound inhibits IGF-1R, blocking downstream PI3K/Akt and MEK/Erk signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
